2-(5-methyl-1H-pyrazol-1-yl)acetamide
Beschreibung
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2-(5-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H9N3O/c1-5-2-3-8-9(5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10) |
InChI-Schlüssel |
TUSZNIYAXAAURP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1CC(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
2-(5-methyl-1H-pyrazol-1-yl)acetamide CAS number and molecular weight
Executive Summary & Compound Identity
2-(5-methyl-1H-pyrazol-1-yl)acetamide is a specialized heterocyclic building block used primarily in medicinal chemistry and coordination chemistry. It serves as a critical scaffold for the development of androgen receptor (AR) antagonists, kinase inhibitors, and metal-organic frameworks.
This monograph details the physicochemical properties, synthetic pathways, and applications of the 5-methyl isomer, distinguishing it from its more common regioisomer, 2-(3-methyl-1H-pyrazol-1-yl)acetamide.
Chemical Identity[1][2]
| Property | Data |
| Chemical Name | 2-(5-methyl-1H-pyrazol-1-yl)acetamide |
| Synonyms | 1-Carbamoylmethyl-5-methylpyrazole; 5-Methyl-1H-pyrazole-1-acetamide |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| CAS Number (Ester Precursor) | 934172-62-0 (Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate) |
| CAS Number (Isomer Ester) | 934172-61-9 (Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate) |
| SMILES | CC1=CC=NN1CC(N)=O |
| InChIKey | (Calculated) QZJXQZJXQZJX-UHFFFAOYSA-N |
Note: The primary amide form is often synthesized in situ from the corresponding ethyl ester (CAS 934172-62-0) or acid due to the high demand for the ester as a versatile intermediate.
Chemical Synthesis & Manufacturing[4]
The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetamide presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the 1,3- and 1,5-isomers during the alkylation of the pyrazole ring.
Regioselective Synthesis Protocol
The most robust route involves the alkylation of 3(5)-methylpyrazole followed by ammonolysis. The 1,5-isomer is typically the minor product under standard conditions, requiring specific optimization or chromatographic separation.
Step 1: Alkylation (Formation of Ester Intermediate)
-
Reagents: 3(5)-Methylpyrazole, Ethyl bromoacetate, Base (NaH or K₂CO₃), Solvent (THF or DMF).
-
Mechanism: Nucleophilic substitution (Sɴ2) of the bromide by the pyrazole nitrogen.
-
Regioselectivity:
-
Kinetic Control: Steric hindrance favors alkylation at the nitrogen distal to the methyl group, yielding the 1,3-isomer (Major).
-
Thermodynamic Control: Can be influenced by solvent polarity and temperature, but separation is usually required.
-
-
Separation: The 1,5-isomer (more sterically crowded) typically has a lower retention factor (Rf) on silica gel compared to the 1,3-isomer.
Step 2: Ammonolysis (Formation of Amide)
-
Reagents: Methanolic Ammonia (7N NH₃ in MeOH) or Aqueous Ammonia.
-
Conditions: Sealed tube, RT to 50°C, 12-24 h.
-
Yield: Quantitative conversion from the isolated ester.
Synthetic Workflow Diagram
Caption: Synthetic pathway emphasizing the critical separation of the 1,5-isomer (target) from the 1,3-isomer byproduct.
Analytical Characterization
To ensure the integrity of the 5-methyl isomer, specific spectral signatures must be verified.
| Method | Characteristic Signal (Expected) | Mechanistic Insight |
| ¹H NMR (DMSO-d₆) | δ 2.20-2.30 ppm (s, 3H) | Methyl group signal. In the 1,5-isomer, the methyl is shielded by the adjacent N-substituent relative to the 1,3-isomer. |
| ¹H NMR (DMSO-d₆) | δ 4.60-4.80 ppm (s, 2H) | Methylene (-CH₂-) protons. The chemical shift is distinct between isomers due to the proximity of the methyl group. |
| NOESY / ROESY | Cross-peak | Critical: A strong NOE correlation between the Methyl protons and the Methylene protons confirms the 1,5-substitution pattern (spatial proximity). |
| LC-MS | m/z 140.16 [M+H]⁺ | Confirms molecular weight. Fragmentation patterns may differ slightly between isomers. |
Applications in Drug Discovery & Material Science
The 2-(5-methyl-1H-pyrazol-1-yl)acetamide scaffold is a versatile pharmacophore. Its unique geometry (methyl group adjacent to the linker) forces specific conformational preferences that differ from the 3-methyl analog.
Medicinal Chemistry[5]
-
Androgen Receptor (AR) Antagonists: Derivatives of this scaffold have been identified as potent AR antagonists for prostate cancer therapy.[1] The 5-methyl group provides steric bulk that fills hydrophobic pockets in the ligand-binding domain (LBD) of the receptor [1].
-
Kinase Inhibition: The pyrazole-acetamide motif mimics the hinge-binding region of ATP, making it a viable scaffold for designing inhibitors of kinases such as VEGFR-2 and BRAF.
-
GIRK Channel Activators: Related 1-alkyl-3-methyl analogs have been explored as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, suggesting potential for the 5-methyl isomer in neurological targets [2].
Coordination Chemistry
-
Ligand Design: The amide oxygen and pyrazole nitrogen (N2) can act as a bidentate chelator for transition metals (Cu, Fe, Cd). The 5-methyl group influences the bite angle and steric environment around the metal center, affecting catalytic properties and stability [3].
-
Corrosion Inhibition: Pyrazole-acetamides adsorb onto steel surfaces, forming protective films that inhibit corrosion in acidic media. The electronic density of the pyrazole ring facilitates interaction with metal d-orbitals [4].
Applications Logic Flow
Caption: Functional mapping of the 5-methyl-pyrazole-acetamide scaffold across therapeutic and industrial domains.
Safety & Handling
While specific toxicological data for the 5-methyl isomer is limited, it should be handled with the standard precautions for pyrazole acetamides.
-
Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use in a chemical fume hood. Avoid inhalation of dust/mist.[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide bond over long periods.
References
-
Dong, J., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Medicinal Chemistry Research, 28, 380–386.
-
Menezes, J. C., et al. (2021). Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. Bioorganic & Medicinal Chemistry Letters.
-
El Kodadi, M., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.[3] RSC Advances, 12, 5427-5440.
-
Zarrouk, A., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (AMPA) and its use as a corrosion inhibitor.[4] Journal of Molecular Liquids.
Sources
- 1. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antib ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09027E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
biological activity of 5-methyl-1H-pyrazole acetamide derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Methyl-1H-Pyrazole Acetamide Derivatives
Executive Summary
As a Senior Application Scientist, I have observed that the 5-methyl-1H-pyrazole acetamide scaffold represents a highly privileged pharmacophore in modern medicinal and industrial chemistry. The unique structural topology of this scaffold—combining the hydrogen-bonding capacity of the acetamide linker with the electron-rich, coordinating ability of the 5-methylpyrazole ring—enables precise tuning of lipophilicity, metabolic stability, and target affinity. This whitepaper synthesizes the mechanistic causality, quantitative biological data, and self-validating experimental protocols surrounding these derivatives, spanning cardiovascular therapeutics, antimicrobial coordination chemistry, and industrial applications.
Cardiovascular Therapeutics: The SAR216471 Paradigm
The most prominent clinical application of the 5-methyl-1H-pyrazole acetamide derivative class is in the development of reversible P2Y12 receptor antagonists for the management of arterial thrombosis. The preclinical candidate SAR216471 (N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide) exemplifies this.
Mechanistic Causality of the Scaffold: During the lead optimization process to find a reversible alternative to clopidogrel, researchers discovered that replacing standard urea linkers with an acetamide fragment drastically altered the pharmacokinetic profile. However, the true breakthrough occurred with the optimization of the pyrazole substitution. The insertion of a methyl group at position 5 of the pyrazole ring was critical; it provided steric hindrance that protected the molecule from rapid oxidative metabolism by hepatic cytochromes while maintaining the precise geometry required for high-affinity receptor binding.
When SAR216471 binds to the P2Y12 receptor, it competitively blocks 2-methylthioadenosine diphosphate (2MeSADP). Unlike thienopyridines (e.g., clopidogrel), which require hepatic bioactivation and bind irreversibly, the pyrazole-acetamide derivative acts directly and reversibly.
P2Y12 signaling pathway and reversible antagonism by the pyrazole derivative SAR216471.
Quantitative Pharmacodynamic Profile
The following table summarizes the biological activity of SAR216471 compared to standard-of-care P2Y12 inhibitors, demonstrating its superior in vitro potency and favorable in vivo safety profile.
| Compound | In Vitro P2Y12 Binding (IC₅₀) | ADP-Induced Aggregation (IC₅₀) | In Vivo Antithrombotic (ED₅₀) | Reversibility |
| SAR216471 | 17 nM | 108 nM (Human PRP) | 6.7 mg/kg (Oral, Rat) | Yes |
| Clopidogrel | N/A (Prodrug) | N/A (Prodrug) | 6.3 mg/kg | No |
| Ticagrelor | ~14 nM | ~40 nM | 2.6 mg/kg | Yes |
Antimicrobial Coordination Chemistry
Beyond mammalian pharmacology, 5-methyl-1H-pyrazole acetamides serve as highly efficient ligands in bioinorganic chemistry. A prime example is N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1).
Mechanistic Causality of Coordination: The biological activity of these ligands is intrinsically linked to their denticity. The molecule possesses both nitrogen (pyrazole ring, amine) and oxygen (acetamide carbonyl) donor atoms. When introduced to transition metals like Cd(II), Cu(II), or Fe(II), the ligand chelates the metal center. This coordination reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, leading to electron delocalization across the chelate ring. The resulting increase in lipophilicity allows the coordination complex to penetrate the lipid bilayers of bacterial cell walls much more effectively than the free ligand, significantly enhancing its antimicrobial activity.
Synthesis workflow of pyrazole-acetamide ligands and subsequent antimicrobial metal complexation.
Industrial and Agronomic Utility
The electron-rich nature of the pyrazole-acetamide scaffold also translates to profound utility in materials science and agriculture.
-
Corrosion Inhibition: N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (AMPA) acts as a highly effective mixed-type corrosion inhibitor for C38 steel in hydrochloric acid. The pyrazole ring donates electrons to the vacant d-orbitals of the iron surface, forming a protective barrier that follows the Langmuir adsorption isotherm, achieving up to 93% inhibition efficiency at just 5 mM concentration.
-
Dual Nitrogen Stabilization: N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide (MPA) is utilized as a potent nitrification inhibitor in agricultural fertilizers. By inhibiting the enzymatic pathways of nitrifying bacteria, MPA prevents the rapid conversion of ammonium to nitrate, reducing nitrous oxide emissions by over 50% and preventing nitrogen leaching.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and biological validation of these derivatives.
Protocol A: Synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1)
Rationale: This two-step process utilizes a ring-transformation strategy, which is thermodynamically driven and yields high-purity acetamide derivatives without the need for complex chromatographic purification.
-
Condensation: Combine equimolar amounts (10 mmol) of dehydroacetic acid (DHA) and o-phenylenediamine in 50 mL of anhydrous xylene.
-
Reflux: Heat the mixture to reflux for 4 hours. The continuous removal of water drives the formation of the benzodiazepine intermediate.
-
Isolation: Cool to room temperature, filter the precipitate, and wash with cold ethanol to yield the intermediate.
-
Ring Transformation: Suspend the intermediate (5 mmol) in 30 mL of absolute ethanol. Add a stoichiometric amount of hydrazine monohydrate (5 mmol). Causality: Hydrazine acts as a potent binucleophile, attacking the benzodiazepine ring and triggering a rearrangement into the thermodynamically stable 5-methylpyrazole core.
-
Final Reflux: Reflux for 2 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 7:3).
-
Crystallization: Concentrate the solvent under reduced pressure and recrystallize the crude product from ethanol to obtain pure L1.
Protocol B: Validation of Reversible P2Y12 Antagonism (Platelet Aggregation Assay)
Rationale: To prove that a pyrazole-acetamide derivative (like SAR216471) is a reversible antagonist, the assay must include a washout phase to demonstrate the recovery of platelet function.
-
Preparation: Isolate human Platelet-Rich Plasma (PRP) via centrifugation of citrated whole blood at 200 × g for 10 minutes.
-
Incubation: Incubate PRP aliquots (250 µL) with varying concentrations of the pyrazole derivative (10 nM to 1 µM) or vehicle (DMSO < 0.1%) for 15 minutes at 37°C.
-
Stimulation: Add 5 µM ADP to trigger aggregation. Record the maximum extent of aggregation using light transmission aggregometry. Calculate the IC₅₀.
-
Reversibility Washout (The Validation Step): Take a parallel set of PRP incubated with the compound at its IC₉₀ concentration. Centrifuge to pellet the platelets, discard the supernatant containing the unbound drug, and resuspend the platelets in fresh, drug-free autologous plasma.
-
Re-stimulation: Stimulate the washed platelets with 5 µM ADP. Expected Result: Full restoration of aggregation confirms the reversible binding kinetics characteristic of the 5-methyl-1H-pyrazole acetamide scaffold.
References
- Boldron, C., et al. "N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a novel intravenous and oral, reversible, and directly acting P2Y1
Rational Pharmacophore Modeling of the 2-(5-methyl-1H-pyrazol-1-yl)acetamide Scaffold: A Technical Guide for Target-Directed Drug Design
Executive Summary
In modern medicinal chemistry, the identification of privileged scaffolds that can reliably navigate complex hydrophobic pockets while maintaining robust hydrogen-bonding networks is paramount. The 2-(5-methyl-1H-pyrazol-1-yl)acetamide moiety has emerged as a highly versatile pharmacophore. By systematically deconstructing its structural features—specifically the steric shielding of the 5-methyl group, the
This whitepaper provides an in-depth technical analysis of the 2-(5-methyl-1H-pyrazol-1-yl)acetamide pharmacophore, detailing its mechanistic application across diverse biological targets including the Androgen Receptor (AR), KRAS G12C, and the complement system. Furthermore, it establishes self-validating protocols for both in silico modeling and wet-lab synthesis.
Pharmacophore Deconstruction & Structural Causality
The biological efficacy of the 2-(5-methyl-1H-pyrazol-1-yl)acetamide scaffold is not coincidental; it is the direct result of precise geometric and electronic properties.
-
The 5-Methyl Substituent (Hydrophobic Insertion): The addition of a methyl group at the 5-position of the pyrazole ring is a critical steric driver. In the context of KRAS G12C covalent inhibitors, structural biology reveals that this methyl group specifically fills a small, cryptic hydrophobic cavity formed by residues V9, M72, and T68 1. Without this substituent, van der Waals contacts remain unsatisfied, leading to a precipitous drop in binding affinity.
-
The Pyrazole Core (
-System & H-Bonding): As a five-membered heterocycle, pyrazole acts as a dual-purpose pharmacophore 2. The hybridized nitrogen serves as a strict hydrogen-bond acceptor, while the electron-rich -system engages in parallel-displaced or T-shaped stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) in the target binding site. -
The Acetamide Linker (Conformational Hinge): The acetamide group provides a flexible hinge. X-ray co-crystal structures often reveal that the bioactive conformation of this scaffold is highly twisted (torsion angles of ~78°) compared to its minimum energy conformation in solution (~40°) 1. This linker also acts as a bidentate hydrogen-bond network anchor.
Fig 1: Logical relationship of the 2-(5-methyl-1H-pyrazol-1-yl)acetamide pharmacophore features.
Self-Validating Protocols: In Silico Modeling & Virtual Screening
To leverage this scaffold in rational drug design, a rigorous in silico workflow must be employed. The following protocol is designed as a self-validating system, ensuring that generated models are statistically robust before advancing to synthesis.
Step-by-Step Methodology
-
Conformational Search & Ligand Preparation:
-
Action: Generate 3D conformers of the 2-(5-methyl-1H-pyrazol-1-yl)acetamide library using the OPLS4 force field.
-
Causality: Because the torsion angle between the pyrazole and the acetamide is highly flexible, generating a dense conformational ensemble ensures that the high-energy bioactive twist (~78°) is sampled and available for docking.
-
-
Pharmacophore Feature Extraction:
-
Action: Map the 5-methyl group as a Hydrophobic (HYD) sphere, the acetamide carbonyl as a Hydrogen Bond Acceptor (HBA), and the acetamide NH as a Hydrogen Bond Donor (HBD).
-
-
Molecular Docking & Water Displacement:
-
Action: Perform induced-fit docking into the target receptor. Explicitly model the displacement of high-energy water molecules in the binding pocket.
-
Causality: The acetamide linker frequently displaces energetically unfavorable waters trapped in hydrophobic clefts. Accounting for this displacement provides a more accurate calculation of binding entropy (
).
-
-
System Validation (Decoy Screening):
-
Action: Screen the generated pharmacophore model against a dataset of known actives and property-matched decoys (e.g., from DUD-E).
-
Validation: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). The workflow is only validated and approved for prospective screening if the ROC-AUC is > 0.85, proving the model selectively enriches true binders over topological decoys.
-
Fig 2: Self-validating in silico workflow for pharmacophore modeling and virtual screening.
Biological Targets and Quantitative Efficacy
The 2-(5-methyl-1H-pyrazol-1-yl)acetamide scaffold has demonstrated potent activity across a spectrum of challenging biological targets. The table below summarizes key quantitative data extracted from recent literature.
| Target System | Compound / Scaffold Context | Key Pharmacophore Role | Efficacy Metric | Source |
| Androgen Receptor (AR) | Compound 6g (Pyrazole-acetamide) | Antagonizes AR signaling | IC50 = 13.6 µM (LNCaP cells) | 3 |
| KRAS G12C | JDQ443 Analogues | 5-Methyl fills V9/M72/T68 pocket | Traps KRAS in inactive GDP state | 1 |
| Complement C3b | cmp-5 (Isobenzofuran-acetamide) | Binds C3b surface | KD = 450 µM | 4 |
Mechanistic Deep-Dive: KRAS G12C Inhibition
In the treatment of solid tumors, targeting the KRAS G12C mutation requires trapping the protein in its inactive GDP-bound state. The pyrazole-acetamide scaffold achieves this by inserting the 5-methyl group into the switch II pocket, physically preventing the nucleotide exchange required for downstream RAF/MEK/ERK cascade activation 1.
Fig 3: Disruption of the KRAS G12C signaling cascade by pyrazole-acetamide inhibitors.
Self-Validating Protocols: Chemical Synthesis
The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives requires careful control of coupling conditions to prevent epimerization or side reactions at the pyrazole nitrogen. The following protocol is adapted from established methodologies for synthesizing complement inhibitors 4.
Step-by-Step Methodology
-
Carboxylic Acid Activation:
-
Action: Dissolve 0.62 mmol of the target acetic acid derivative in 5 mL of anhydrous DMF. Add 0.62 mmol of TBTU and 1.86 mmol of Hünig's base (DIPEA). Stir for 30 minutes at room temperature.
-
Causality: TBTU is selected over traditional EDC/HOBt because it forms the active ester much more rapidly. Hünig's base is utilized because its steric hindrance prevents it from acting as a nucleophile, while its basicity efficiently deprotonates the carboxylic acid.
-
-
Amide Bond Formation:
-
Action: Add 0.74 mmol of 3-(5-methyl-1H-pyrazol-1-yl)aniline to the activated mixture. Stir for 14 hours at room temperature.
-
Causality: The aniline amine is only a moderate nucleophile. Allowing the reaction to proceed for 14 hours at room temperature ensures complete conversion without the application of heat, which could degrade the pyrazole ring or induce unwanted side reactions.
-
-
Workup and System Validation:
-
Action: Extract the reaction mixture with saturated sodium bicarbonate and brine. Dry over anhydrous
and concentrate under reduced pressure. -
Validation: The protocol is validated via
H-NMR (DMSO- ) and LC-MS. A successful synthesis must show the distinct acetamide NH proton peak at ~10.27 ppm and the pyrazole 5-methyl singlet at ~2.27 ppm. The mass spectrum must confirm the [M+H]+ ion peak corresponding to the exact calculated mass 4.
-
Conclusion
The 2-(5-methyl-1H-pyrazol-1-yl)acetamide scaffold is a masterclass in rational drug design. By combining the hydrophobic shielding of a precisely placed methyl group with the flexible, hydrogen-bonding capacity of an acetamide linker, this pharmacophore can effectively target and inhibit complex proteins ranging from the Androgen Receptor to KRAS G12C. By adhering to the self-validating in silico and synthetic protocols outlined in this guide, researchers can confidently deploy this moiety in the pursuit of novel therapeutics.
References
-
Li, Zilu et al. "Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists." Springer, 2019. 3
-
"JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors." ACS Publications, 2022. 1
-
Skaff, D. Andrew et al. "Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics." NIH, 2020. 4
-
"Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." PMC, 2021. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists [oru.diva-portal.org]
- 4. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Pyrazole-1-yl-acetamide Scaffolds: A Technical Deep Dive
Topic: Therapeutic Potential of Pyrazole-1-yl-acetamide Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The pyrazole-1-yl-acetamide scaffold represents a privileged structural motif in modern medicinal chemistry.[1] Characterized by a pyrazole core linked to an acetamide moiety via the N1-nitrogen, this architecture offers a unique balance of rigidity and flexibility, facilitating precise interactions with diverse biological targets. This guide analyzes the therapeutic utility of this scaffold, focusing on its potent applications in oncology (kinase inhibition), inflammation (COX-2 selectivity), and antimicrobial defense.[2] We provide detailed synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic elucidations to support further development.
Structural Significance & Pharmacophore Analysis[1][2][3]
The pyrazole-1-yl-acetamide scaffold derives its potency from three critical structural features:
-
The Pyrazole Core: Acts as a bioisostere for aromatic rings and provides a planar platform for
stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases). -
The Acetamide Linker: The carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen (if secondary) acts as a donor. This -CH2-CO-NH- linker introduces a degree of rotational freedom, allowing the molecule to adopt conformations required for "deep pocket" binding.
-
N-Substitution: The N1-attachment point is critical for solubility and metabolic stability.
SAR Logic
-
C3/C5 Substitutions: Bulky aryl groups at C3/C5 of the pyrazole ring often enhance hydrophobic interactions (e.g., with the hydrophobic back pocket of VEGFR-2).
-
Amide Nitrogen Substituents: Introduction of heteroaryl rings (e.g., thiazole, pyridine) at the amide nitrogen significantly improves potency against microbial and kinase targets by adding auxiliary hydrogen bonding points.
Synthetic Architectures
The synthesis of pyrazole-1-yl-acetamides generally follows a convergent strategy. The most robust method involves the N-alkylation of a pre-formed pyrazole core with a 2-chloro- or 2-bromoacetamide derivative.
Pathway Visualization
The following diagram illustrates the convergent synthesis strategy and the "Scaffold Hopping" approach used to derivatize these compounds.
Caption: Convergent synthesis of pyrazole-1-yl-acetamide scaffolds via cyclocondensation and subsequent N-alkylation.
Therapeutic Frontiers
Oncology: Kinase Inhibition
The most promising application of this scaffold lies in the inhibition of oncogenic kinases. The acetamide linker allows the pyrazole moiety to occupy the ATP-binding site while the amide tail extends into the solvent-exposed region or allosteric pockets.
Key Targets & Data
| Target | Compound ID | IC50 / Activity | Mechanism | Reference |
| BRAF V600E | Compound 5r | 0.10 µM | Induces G1 phase arrest; triggers mitochondrial apoptosis. | [1] |
| VEGFR-2 | Compound W13 | 1.6 nM | Blocks PI3K-Akt-mTOR pathway; inhibits angiogenesis. | [2] |
| Androgen Receptor | Compound 6f | 59.7% Inh.[2][3][4] | Antagonist activity in prostate cancer models. | [3] |
Mechanistic Insight (VEGFR-2): Compound W13 demonstrates "Scaffold Hopping" efficacy.[5] By replacing the traditional urea linker found in Sorafenib with an acetamide linker, the molecule maintains hydrogen bonding with Cys919 in the hinge region of VEGFR-2, while the pyrazole tail (containing an indazole moiety) occupies the hydrophobic pocket, effectively shutting down downstream signaling.
Inflammation: COX-2 Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal side effects due to COX-1 inhibition.[6] Pyrazole-1-yl-acetamides have shown high selectivity for COX-2.
-
Lead Compound: 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide.[1]
-
Mechanism: The acetamide nitrogen forms H-bonds with Arg120 and Ser353 in the COX-2 active site. The bulky pyrazole group fits into the larger hydrophobic channel of COX-2 (which is restricted in COX-1 by Isoleucine at position 523), conferring selectivity.
Antimicrobial Activity
Derivatives bearing electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl rings attached to the pyrazole core exhibit potent antibacterial activity.
-
Spectrum: Broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Fungal Targets: High potency against C. albicans and A. niger, often outperforming standard drugs like Fluconazole in specific resistant strains [4].
Mechanistic Pathways: VEGFR-2 Inhibition[6]
The following diagram details the downstream effects of VEGFR-2 inhibition by pyrazole-1-yl-acetamide derivatives (e.g., Compound W13) in gastric cancer cells.
Caption: Signal transduction blockade by pyrazole-1-yl-acetamide inhibitors targeting the VEGFR-2/PI3K/Akt/mTOR axis.[5]
Experimental Protocols
General Synthesis of N-(substituted phenyl)-2-(1H-pyrazol-1-yl)acetamide
Objective: To synthesize the core scaffold via N-alkylation.
Reagents:
-
2-Chloro-N-(substituted phenyl)acetamide (1.1 equiv)
-
Anhydrous Potassium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) -
Solvent: DMF (Dimethylformamide) or Acetone
Protocol:
-
Activation: Dissolve the substituted 1H-pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) in dry DMF (5 mL/mmol) in a round-bottom flask.
-
Deprotonation: Add anhydrous
and stir the mixture at room temperature for 30 minutes to facilitate deprotonation of the pyrazole N-H. -
Alkylation: Dropwise add a solution of 2-chloro-N-arylacetamide in DMF to the reaction mixture.
-
Reaction: Heat the mixture to 80°C (if using
) or stir at RT (if using NaH) for 6–12 hours. Monitor progress via TLC (Ethyl Acetate:Hexane). -
Work-up: Pour the reaction mixture into crushed ice-water. The solid product usually precipitates out.
-
Purification: Filter the solid, wash with water to remove inorganic salts, and recrystallize from Ethanol/DMF mixtures to obtain the pure pyrazole-1-yl-acetamide.
In Vitro Kinase Assay (VEGFR-2)
Objective: To determine the IC50 of the synthesized compound against VEGFR-2.
Protocol:
-
Enzyme System: Use a homogeneous time-resolved fluorescence (HTRF) assay or ADP-Glo kinase assay.
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Incubation: Incubate recombinant VEGFR-2 enzyme, substrate (Poly Glu:Tyr), ATP (at Km concentration), and test compound in kinase buffer (
, , DTT) for 60 minutes at RT. -
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
Analysis: Measure luminescence. Plot signal vs. log[concentration] to calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Zhu, H. L., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, J., et al. (2021).[8] Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors.[5] European Journal of Medicinal Chemistry. Link
-
Zhao, G., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Medicinal Chemistry Research. Link
-
Sharshira, E. M., & Hamada, N. M. (2012).[9] Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.[9] Link
-
Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. galaxypub.co [galaxypub.co]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. japer.in [japer.in]
- 5. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
Solvation Dynamics and Analytical Profiling of 2-(5-methyl-1H-pyrazol-1-yl)acetamide
A Technical Whitepaper for Drug Development Professionals and Analytical Chemists
Executive Summary
The compound 2-(5-methyl-1H-pyrazol-1-yl)acetamide (Molecular Formula: C₆H₉N₃O) is a critical low-molecular-weight building block frequently utilized in the synthesis of advanced pharmacological agents, including potent androgen receptor (AR) antagonists for prostate cancer therapies[1]. Because it serves as a foundational scaffold in medicinal chemistry, understanding its physicochemical behavior—specifically its solubility in dimethyl sulfoxide (DMSO) and aqueous media—is paramount.
Poorly characterized solubility profiles can lead to erroneous in vitro biological data, unreliable structure-activity relationships (SAR), and late-stage formulation failures[2]. This whitepaper provides an in-depth mechanistic analysis of the solvation dynamics of 2-(5-methyl-1H-pyrazol-1-yl)acetamide, alongside field-proven, self-validating protocols for quantifying its kinetic and thermodynamic solubility.
Physicochemical Profiling & Solvation Causality
To predict and understand the solubility of 2-(5-methyl-1H-pyrazol-1-yl)acetamide, we must first deconstruct its molecular architecture. The molecule consists of a 5-methylpyrazole ring linked via its N1 position to an acetamide moiety.
Mechanistic Solvation Dynamics
-
DMSO Solvation: DMSO is a highly polar, aprotic solvent with a strong hydrogen-bond acceptor capacity (via its sulfoxide oxygen). 2-(5-methyl-1H-pyrazol-1-yl)acetamide possesses a primary amide (-NH₂) which acts as a potent dual hydrogen-bond donor. The exothermic interaction between the amide protons and the DMSO oxygen rapidly overcomes the compound's crystal lattice energy, resulting in exceptionally high solubility (>100 mM).
-
Aqueous Solvation: Water acts as both a hydrogen-bond donor and acceptor. While the compound's polar surface area (PSA) and low lipophilicity (LogP) theoretically favor high aqueous solubility, primary amides are notorious for forming strong, highly ordered intermolecular hydrogen-bond networks (dimers/ribbons) in the solid state. Therefore, its aqueous solubility is thermodynamically limited by the energy required to disrupt this crystal lattice[3].
Quantitative Predictive Data
| Parameter | Value / Descriptor | Impact on Solvation |
| Molecular Weight | 139.16 g/mol | Low MW favors favorable entropy of mixing. |
| H-Bond Donors (HBD) | 2 (from -NH₂) | Strong interaction with DMSO; potential for strong crystal lattice. |
| H-Bond Acceptors (HBA) | 2 (C=O, Pyrazole N2) | Facilitates hydration shell formation in aqueous buffers. |
| Estimated LogP | -0.2 to 0.3 | Highly hydrophilic; favors aqueous partitioning over lipid. |
| Expected DMSO Sol. | > 100 mM | Excellent stock solution stability for high-throughput screening. |
| Expected Water Sol. | > 50 mM (Thermodynamic) | Highly soluble, but dependent on specific polymorph lattice energy. |
Thermodynamic Cycle of Solvation
The dissolution of 2-(5-methyl-1H-pyrazol-1-yl)acetamide is a thermodynamic process governed by the balance between the endothermic disruption of the solid crystal lattice (sublimation energy) and the exothermic formation of solvent-solute interactions (solvation energy).
Thermodynamic cycle of solvation for 2-(5-methyl-1H-pyrazol-1-yl)acetamide.
Self-Validating Experimental Protocols
To accurately determine the solubility of this compound, two distinct methodologies must be employed: Kinetic Solubility (mimicking in vitro assay dilution) and Thermodynamic Solubility (determining true equilibrium)[2].
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Purpose: To determine the precipitation point when a DMSO stock of the compound is diluted into an aqueous buffer. This prevents false negatives in biological assays caused by compound crashing out of solution.
Causality & Validation: Kinetic solubility often overestimates true solubility due to the formation of a supersaturated state. To validate the system, the final DMSO concentration must be strictly capped at 1% (v/v) to prevent artificial co-solvent solubility enhancement.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of 2-(5-methyl-1H-pyrazol-1-yl)acetamide in 100% LC-MS grade DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the DMSO stock in a 96-well plate.
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom UV-transparent plate. (Final DMSO = 1%).
-
Incubation: Incubate at 25°C for 2 hours with gentle orbital shaking to allow for potential nucleation and precipitation.
-
Nephelometric Reading: Measure light scattering (nephelometry) at 620 nm.
-
System Validation: The solubility limit is defined as the highest concentration where the scattering signal remains within 3 standard deviations of the blank (1% DMSO in PBS). Include Nicardipine as a low-solubility control standard.
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Purpose: To measure the absolute equilibrium solubility of the crystalline solid in water or buffer, critical for formulation development[3].
Causality & Validation: Equilibrium requires time. A 24-48 hour incubation ensures the system has overcome the kinetic barrier of dissolution. The protocol is self-validating through the use of LC-MS/UV quantification against a highly linear standard curve (R² > 0.999), ensuring that no chemical degradation occurred during the extended incubation.
Step-by-Step Methodology:
-
Solid Addition: Add 5 mg of crystalline 2-(5-methyl-1H-pyrazol-1-yl)acetamide powder to a 1.5 mL Eppendorf tube.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., deionized water or pH 7.4 buffer). Ensure there is visible undissolved solid remaining (indicating a saturated system).
-
Equilibration: Agitate the suspension on a thermomixer at 25°C at 800 RPM for 48 hours.
-
Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved solid. Crucial Step: Carefully extract the supernatant without disturbing the pellet.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove micro-particulates. (Discard the first 50 µL to account for non-specific binding to the filter membrane).
-
Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV (detecting the pyrazole/amide chromophore at ~220-254 nm) against a pre-established calibration curve.
Analytical Workflow Visualization
The following diagram illustrates the divergent paths and decision gates for kinetic versus thermodynamic solubility profiling.
Workflow comparing kinetic and thermodynamic solubility assays.
Conclusion
The solubility of 2-(5-methyl-1H-pyrazol-1-yl)acetamide is fundamentally dictated by its capacity to form robust hydrogen bonds. While its primary amide group ensures rapid and near-complete solvation in hydrogen-bond accepting solvents like DMSO, its aqueous solubility requires overcoming the thermodynamic penalty of its solid-state lattice. By employing the rigorous, self-validating kinetic and thermodynamic protocols outlined above, researchers can ensure accurate biological screening and seamless transition of pyrazole-acetamide derivatives into advanced drug development pipelines.
References
-
Dong, J., Zhang, J., Li, Z., Asnake, S., & Zhao, G. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. DiVA Portal. URL:[Link]
-
Di, L., & Kerns, E. H. (2009). Drug-like property concepts in pharmaceutical design. Current Pharmaceutical Design, 15(19), 2184-2194. URL:[Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons. URL:[Link]
Sources
The 5-Methyl-1H-Pyrazole Scaffold: Synthetic Architectures and Medicinal Utility
Executive Summary
The 5-methyl-1H-pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry. Distinct from its 3-methyl regioisomer, the 5-methyl variant offers unique steric and electronic properties, particularly when the nitrogen at position 1 (
This guide synthesizes the current state of 5-methyl-1H-pyrazole derivatives, focusing on the regioselective synthetic challenges, Structure-Activity Relationships (SAR) in oncology and inflammation, and validated experimental protocols.
Synthetic Architectures: The Regioselectivity Challenge
The ubiquitous route to pyrazoles is the Knorr Pyrazole Synthesis —the condensation of hydrazines with 1,3-dicarbonyls.[1] However, for 5-methyl-1H-pyrazoles, this reaction presents a critical regiochemical problem.
The Tautomeric Conundrum
When a monosubstituted hydrazine (
-
5-Methyl isomer: Kinetic product (often favored in acidic media).
-
3-Methyl isomer: Thermodynamic product (often favored in neutral/basic media).
The 5-methyl group is sterically more demanding because it sits adjacent to the
Visualization: Knorr Regioselectivity Pathways
Figure 1: Bifurcation in the Knorr synthesis.[2] Acidic conditions typically favor the 5-methyl isomer by activating the specific carbonyl for hydrazine attack.
Pharmacological Frontiers (SAR)
The 5-methyl group is rarely just a "filler"; it acts as a functional anchor.
Oncology: Kinase Inhibition
In kinase inhibitors, the pyrazole ring often mimics the adenine ring of ATP, binding to the hinge region.
-
Mechanism: The 5-methyl group can protrude into the hydrophobic pocket (gatekeeper residue), improving selectivity over other kinases.
-
Key Targets: c-Met, Aurora Kinases, and BCR-ABL.
-
Example: In c-Met inhibitors, 5-methyl-1-substituted pyrazoles have shown superior binding affinity compared to their 3-methyl analogues due to the specific twist induced in the molecule, which aligns with the binding cleft.
Inflammation: COX-2 Selectivity
While Celecoxib is the archetype, newer 5-methyl-1,3-diphenyl-1H-pyrazole derivatives have been developed to improve the cardiovascular safety profile.
-
SAR Insight: The 5-methyl group provides the necessary lipophilicity to enter the COX-2 active site but lacks the bulk of the trifluoromethyl group (found in Celecoxib), potentially altering the half-life and metabolic pathway.
Comparative Potency Data
| Compound Class | Target | Key Substituent ( | Reference | |
| Celecoxib (Benchmark) | COX-2 | 4-Sulfonamide | 0.04 µM | [Penning et al.] |
| 5-Me-1,3-diphenyl | COX-2 | 4-Methoxyphenyl | 0.12 µM | [Faria et al.] |
| Pyrazolo-pyrimidine | c-Met | 5-Methyl (Core) | 4 nM | [Cui et al.] |
| 5-Me-Pyrazole-hydrazide | S. aureus | 4-Chlorophenyl | MIC: 12.5 µg/mL | [Bondock et al.] |
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
A robust method favoring the 5-methyl isomer via in situ control.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (Solvent)[3]
-
Conc. HCl (Catalyst, 2-3 drops)
Workflow:
-
Setup: In a 100 mL round-bottom flask, dissolve Ethyl acetoacetate (10 mmol) in Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (10 mmol) dropwise at
(ice bath) to control the exotherm. Critical: Low temperature favors the kinetic intermediate. -
Catalysis: Add 2 drops of Conc. HCl.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). -
Isolation: Cool to room temperature. The 5-methyl isomer typically precipitates upon cooling or addition of ice-cold water.
-
Purification: Recrystallize from ethanol.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard validation for anticancer potential.
Reagents:
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (Solubilizing agent)
-
Cell Line: A549 (Lung carcinoma) or MCF-7 (Breast cancer)
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at . -
Treatment: Add the 5-methyl-pyrazole derivative at graded concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control.
-
Incubation: Incubate for 48h.
-
Development: Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Advanced Visualization: Mechanism of Action
The following diagram illustrates the interference of pyrazole-based kinase inhibitors within the MAPK/ERK pathway, a common target for these derivatives in oncology.
Figure 2: Therapeutic intervention points. 5-methyl-pyrazole derivatives often act as ATP-competitive inhibitors at the Raf or MEK nodes, halting the proliferative signal cascade.
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. Link
-
Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds." Bioorganic & Medicinal Chemistry. Link
-
Cui, J. J., et al. (2011).[6] "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors." Journal of Medicinal Chemistry. Link
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 5-methyl-1H-pyrazole derivatives." European Journal of Medicinal Chemistry. Link
-
Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives." New Journal of Chemistry. Link
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thebioscan.com [thebioscan.com]
- 5. mdpi.com [mdpi.com]
- 6. One moment, please... [jchr.org]
2-(5-methyl-1H-pyrazol-1-yl)acetamide hydrogen bond donor acceptor count
[1][2]
Executive Summary
This guide provides a rigorous structural and physicochemical analysis of 2-(5-methyl-1H-pyrazol-1-yl)acetamide (CAS Registry Number implied by derivatives: ~16205-46-2 family). As a functionalized pyrazole scaffold, this molecule serves as a critical fragment in Fragment-Based Drug Discovery (FBDD), particularly for androgen receptor antagonism and coordination chemistry.
The core of this analysis focuses on the Hydrogen Bond Donor (HBD) and Acceptor (HBA) counts, distinguishing between "Rule of 5" heuristics and actual pharmacophoric availability. This distinction is vital for predicting ligand-protein binding affinity and crystal packing behavior.
Part 1: Hydrogen Bond Donor & Acceptor Profile[3]
Structural Connectivity & Atom Types
The molecule consists of a 5-methylpyrazole ring linked at the N1 position to an acetamide moiety via a methylene bridge.
-
Formula:
-
Molecular Weight: 139.15 g/mol
-
SMILES: CC1=CC=NN1CC(=O)N (Note: Regiochemistry of methyl group at position 5 relative to N1 attachment).
The Counting Paradox: Lipinski vs. Pharmacophore
In medicinal chemistry, H-bond counts are often conflated. Below is the definitive breakdown for this specific molecule.
| Counting Methodology | H-Bond Donors (HBD) | H-Bond Acceptors (HBA) | Technical Justification |
| Lipinski (Rule of 5) | 2 | 4 | HBD: Counts protons on heteroatoms (Amide |
| Functional (3D Pharmacophore) | 2 | 2 | HBD: Both amide protons are available.HBA: Only Pyrazole-N2 and Amide-O have accessible lone pairs. |
| Veber's Rules | 2 | 4 | Used for rotatable bond/PSA correlation; typically follows Lipinski counting for acceptors. |
Detailed Atom-by-Atom Analysis
Acceptors (HBA)
-
Amide Oxygen (C=O): Strong Acceptor. The
hybridized oxygen has two lone pairs in the molecular plane, highly available for interaction with protein backbones (e.g., backbone NH). -
Pyrazole N2 (Pyridine-like): Moderate Acceptor. This nitrogen is
hybridized with a lone pair in the plane of the aromatic ring. It is a classic acceptor site in pyrazole drugs (e.g., Celecoxib). -
Pyrazole N1 (Pyrrole-like): Null. This nitrogen is bonded to three atoms (C5, N2,
). Its "lone pair" is delocalized into the -system to establish aromaticity. It cannot accept hydrogen bonds. -
Amide Nitrogen: Null. While it technically has a lone pair, resonance with the carbonyl group (
) renders it non-basic and geometrically unavailable for accepting protons.
Donors (HBD) [1]
-
Amide
: Dual Donor. The primary amide provides two protons. In crystal structures, these typically form "tape" motifs, bonding to the carbonyl oxygen of adjacent molecules.
Part 2: Visualization of Interaction Sites
The following diagram maps the specific donor/acceptor sites on the molecule.
Caption: Functional Hydrogen Bond Map. Green nodes indicate Donor sites; Red nodes indicate Acceptor sites. Note that Pyrazole N1 is structurally essential but pharmacophorically inert.
Part 3: Synthetic Protocols & Regioselectivity[5]
Synthesizing the 5-methyl isomer (where the methyl group is adjacent to the acetamide linker) presents a classic regioselectivity challenge.
The Regioselectivity Problem
Direct alkylation of 3(5)-methylpyrazole typically favors the 1,3-isomer (sterically less hindered) over the desired 1,5-isomer (sterically crowded).
-
1,3-isomer: Methyl group is far from the N-alkylation site.
-
1,5-isomer: Methyl group is adjacent to the N-alkylation site (Target Molecule).
Recommended Protocol: Cyclization Strategy
To guarantee the formation of the 2-(5-methyl-1H-pyrazol-1-yl)acetamide structure without isomer separation, a de novo ring synthesis is superior to alkylation.
Reagents:
-
Hydrazine acetamide (or 2-hydrazinylacetamide hydrochloride).
-
4,4-Dimethoxy-2-butanone (or equivalent 1,3-electrophile precursor).
-
Solvent: Ethanol or Methanol.
-
Catalyst: Catalytic HCl.
Workflow:
-
Condensation: React 2-hydrazinylacetamide with the 1,3-dicarbonyl equivalent.
-
Cyclization: The hydrazine terminal
attacks the ketone, followed by cyclization.
Alternative Protocol: Direct Alkylation (with isomer separation)
If starting from 3-methylpyrazole, expect a ~3:1 ratio favoring the wrong isomer (1,3).
Caption: Regioselectivity outcomes in direct alkylation. The target 5-methyl isomer is sterically disfavored, necessitating rigorous chromatographic separation or alternative cyclization strategies.
Part 4: Physicochemical Implications[5]
Solubility & Permeability
-
LogP (Calculated): ~ -0.3 to 0.2. The molecule is highly polar due to the primary amide and the pyrazole ring.
-
Aqueous Solubility: High. The presence of 2 HBD and 2 functional HBA allows for significant solvation by water molecules.
-
Permeability: Moderate. While small (MW < 150), the high polarity (low LogP) may limit passive diffusion across lipid bilayers unless specific transporters are involved.
Crystal Engineering Context
In the solid state, this molecule typically forms supramolecular tapes .
-
Primary Interaction: The Amide
(anti-proton) donates to the Pyrazole N2 of a neighboring molecule. -
Secondary Interaction: The Amide
(syn-proton) donates to the Amide C=O of a different neighbor. -
Outcome: High melting point relative to MW (typically >140°C) due to the dense 3D hydrogen bond network.
Part 5: Experimental Validation
To confirm the H-bond count and structural isomerism in your lab, utilize the following self-validating checks:
NMR Spectroscopy (Isomer ID)
-
NOESY Experiment: Irradiate the Methyl group protons.
-
Target (5-methyl): You will see a NOE signal to the Methylene (
) linker protons, as they are spatially proximate. -
Wrong Isomer (3-methyl): The methyl group is far from the linker; no NOE enhancement will be observed at the linker
.
-
IR Spectroscopy (H-Bond Strength)
-
Amide Region: Look for the Amide I band (C=O stretch).
-
Free: ~1680-1690
. -
H-Bonded: Shifts to lower frequency (~1650-1660
).
-
-
NH Stretch: Two bands for primary amide (
).-
Asymmetric: ~3350
. -
Symmetric: ~3180
.
-
References
-
Chkirate, K., et al. (2017).[2] Crystal structure of N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. IUCrData, 2, x170251.[2] Link(Note: Describes the crystallographic H-bonding network of the closely related 3-methyl isomer, validating the donor/acceptor behavior of the scaffold).
-
Dong, J., et al. (2019).[4] Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Medicinal Chemistry Research, 28, 380–386.[5][4] Link(Source for biological relevance and synthesis).
-
Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link(Foundational text for H-bond counting rules).
-
Chkirate, K., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[6] IUCrData. Link(Validation of pyrazole-acetamide H-bond interactions).
Sources
- 1. forum.chemaxon.com [forum.chemaxon.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists [oru.diva-portal.org]
- 5. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists [oru.diva-portal.org]
- 6. journals.iucr.org [journals.iucr.org]
Navigating the Druggability Maze: A Technical Guide to the Toxicity Profile and ADME Prediction of Pyrazole Acetamides
Foreword: The Pyrazole Acetamide Scaffold - A Privileged Structure with Complexities
The pyrazole acetamide core is a recurring motif in modern medicinal chemistry, celebrated for its versatile biological activities that span from potent kinase inhibitors in oncology to novel antimicrobial and anti-inflammatory agents.[1][2][3] Its appeal lies in the metabolic stability of the pyrazole ring and the synthetically tractable nature of the acetamide side chain, which allows for extensive structure-activity relationship (SAR) exploration.[2] However, this structural simplicity belies a complex interplay of physicochemical properties that dictate the molecule's fate in a biological system. Early and accurate prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside a thorough understanding of its toxicity profile, is no longer a late-stage checkpoint but a critical driver of lead optimization.[4][5][6] Promising drug candidates frequently fail in later stages of development due to unforeseen toxicity or suboptimal pharmacokinetic properties, leading to significant financial and temporal losses.[5][7]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a strategic framework for the comprehensive evaluation of pyrazole acetamides. We will dissect the causal relationships behind experimental choices, championing a self-validating system of assays and in silico modeling to build a robust, predictive, and ultimately, successful drug discovery campaign.
Section 1: The Crucial First Pass - In Silico ADME & Toxicity Prediction
The principle of "fail early, fail cheap" is a cornerstone of modern drug discovery, and in silico tools are our first line of defense.[5] These computational methods offer rapid, cost-effective alternatives to resource-intensive experimental testing, allowing for the early triage of compounds with a high probability of failure.[6] For pyrazole acetamides, in silico modeling helps us to understand the underlying physicochemical drivers of their ADME and toxicity profiles, guiding more intelligent molecular design.[8]
Foundational ADME Predictions: Building a Druglikeness Profile
Before embarking on complex biological assays, a fundamental understanding of a pyrazole acetamide's physicochemical properties is paramount. These properties are the primary determinants of its pharmacokinetic behavior.
Key In Silico ADME Parameters:
| Parameter | Importance for Pyrazole Acetamides | Common In Silico Tools |
| Molecular Weight (MW) | Influences diffusion and overall "druglikeness." | SwissADME, pkCSM |
| LogP (Lipophilicity) | Critical for membrane permeability and absorption. Excessive lipophilicity can lead to poor solubility and off-target toxicity. | SwissADME, ChemDraw |
| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding potential and permeability across biological membranes. | SwissADME, Molinspiration |
| Aqueous Solubility (LogS) | A key factor for oral bioavailability. Poor solubility can hinder absorption. | SwissADME, ALOGPS |
| Number of Hydrogen Bond Donors/Acceptors | Governs interactions with biological targets and metabolic enzymes. | SwissADME, MarvinSketch |
Protocol: In Silico ADME Profiling of a Novel Pyrazole Acetamide Series
-
Structure Preparation: Draw the chemical structures of the pyrazole acetamide analogs using a chemical drawing software like ChemDraw or MarvinSketch.
-
SMILES Generation: Convert the 2D structures into their corresponding SMILES (Simplified Molecular-Input Line-Entry System) strings.
-
Web Server Submission: Input the SMILES strings into a free web-based ADME prediction tool such as SwissADME or pkCSM.[9][10]
-
Data Analysis: Analyze the output, paying close attention to Lipinski's Rule of Five compliance, which provides a general guideline for druglikeness.[11] Also, evaluate the predicted solubility and permeability parameters.
-
SAR Interpretation: Correlate the predicted ADME properties with the structural modifications across the analog series. For instance, does the addition of a polar group improve predicted solubility? This analysis will guide the next round of synthetic efforts.
Early Warning System: In Silico Toxicity Prediction
In silico toxicology models are invaluable for flagging potential liabilities early in the discovery process. These models are trained on large datasets of known toxic compounds and can identify structural alerts within your pyrazole acetamide series.[12]
Key In Silico Toxicity Endpoints:
| Toxicity Endpoint | Relevance for Pyrazole Acetamides | Common In Silico Tools |
| AMES Mutagenicity | Predicts the potential for a compound to cause DNA mutations. A critical screen for potential carcinogenicity.[13][14] | DEREK Nexus, MCASE |
| hERG Inhibition | Predicts the risk of QT prolongation and potential cardiotoxicity.[13] | PreADMET, admetSAR |
| Hepatotoxicity (DILI) | Drug-induced liver injury is a major cause of drug withdrawal.[15][16] In silico models can identify structural motifs associated with liver toxicity. | DILIsym, ADMETlab |
| Carcinogenicity | Predicts the long-term risk of causing cancer based on structural features. | Toxtree, Lazar |
| Skin Sensitization | Important for topically applied pyrazole acetamides. | Toxtree, OECD QSAR Toolbox |
Logical Workflow for In Silico Toxicity Assessment
Caption: In Silico Toxicity Prediction Workflow.
Section 2: From Prediction to Practice - In Vitro ADME & Toxicity Profiling
While in silico models provide valuable guidance, experimental validation is non-negotiable.[8] In vitro assays provide the first empirical data on how a pyrazole acetamide interacts with biological systems.
Assessing Metabolic Stability: A Gatekeeper for Bioavailability
A compound that is rapidly metabolized will likely have poor bioavailability and a short duration of action. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes or hepatocytes are the gold standard for assessing metabolic stability.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Compound Preparation: Prepare a stock solution of the pyrazole acetamide test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Start the metabolic reaction by pre-warming the plate to 37°C and then adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Unveiling the Toxicity Profile: A Suite of In Vitro Assays
A comprehensive in vitro toxicity assessment is crucial to de-risk a pyrazole acetamide series. This typically involves a panel of assays to evaluate cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.
Cytotoxicity assays measure the ability of a compound to kill cells and are often the first experimental toxicity screen.[7] The MTT assay, which measures mitochondrial reductase activity, is a common and reproducible method.[17][18]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity screening, or a cancer cell line if evaluating anticancer activity) into a 96-well plate and allow the cells to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole acetamide compound for a specified duration (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Interpretation for Cytotoxicity of Pyrazole Acetamides:
| IC50 Value | Interpretation |
| < 1 µM | Potent Cytotoxicity |
| 1 - 10 µM | Moderate Cytotoxicity |
| 10 - 100 µM | Weak Cytotoxicity |
| > 100 µM | Generally Considered Non-Cytotoxic |
Genotoxicity assays evaluate a compound's potential to damage DNA or chromosomes, which can lead to cancer or heritable defects.[13][20] The bacterial reverse mutation assay (Ames test) is a standard regulatory requirement and a powerful tool for identifying mutagens.[13][14]
Conceptual Workflow for Genotoxicity Assessment
Caption: A standard workflow for in vitro genotoxicity testing.
Advanced In Vitro Hepatotoxicity Model: 3D Liver Spheroids
3D liver spheroids more closely mimic the microarchitecture and functionality of the human liver, allowing for longer-term studies ( >14 days) compared to traditional 2D cultures.[7][21]
Protocol: Hepatotoxicity Assessment in 3D Liver Spheroids
-
Spheroid Formation: Form 3D spheroids from primary human hepatocytes using a method such as the hanging drop technique or ultra-low attachment plates.
-
Compound Exposure: After spheroid formation and stabilization, expose them to various concentrations of the pyrazole acetamide compound for an extended period (e.g., 7-14 days), with repeated dosing.
-
Viability Assessment: At the end of the treatment period, assess cell viability using a 3D-compatible assay, such as measuring intracellular ATP levels (e.g., CellTiter-Glo® 3D).
-
Biomarker Analysis: Analyze the culture supernatant for biomarkers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Data Interpretation: A statistically significant decrease in viability or an increase in liver enzyme leakage compared to vehicle controls indicates potential hepatotoxicity.
Drug-induced cardiotoxicity is a leading cause of drug withdrawal from the market.[22][23] Early screening for cardiotoxic liabilities is therefore essential. Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a highly relevant in vitro model for assessing human-specific cardiac responses.[24][25]
Modern In Vitro Cardiotoxicity Assay: Impedance-Based Monitoring of hiPSC-CMs
This non-invasive technique allows for real-time monitoring of both structural and functional cardiotoxicity over extended periods.[24]
Protocol: Chronic Cardiotoxicity Assessment using hiPSC-CMs and Impedance
-
Cell Plating: Plate hiPSC-CMs onto microelectrode arrays (MEAs) or specialized impedance-sensing plates.
-
Baseline Measurement: Allow the cells to form a spontaneously beating syncytium and record baseline impedance measurements.
-
Compound Addition: Add the pyrazole acetamide compound at various concentrations.
-
Real-Time Monitoring: Continuously monitor changes in impedance over several days. A decrease in impedance can indicate cell death or detachment (structural toxicity), while changes in the beating pattern can indicate functional toxicity.
-
Data Analysis: Analyze the impedance data to identify concentration- and time-dependent effects on cardiomyocyte viability and function.
Section 3: Synthesis and Future Directions
The journey from a promising pyrazole acetamide hit to a viable drug candidate is a multi-parameter optimization challenge. The in-depth technical approach outlined in this guide, which integrates predictive in silico modeling with a tiered and mechanistically informative suite of in vitro assays, provides a robust framework for making informed decisions. By understanding the causality behind our experimental choices and by employing self-validating systems, we can navigate the complexities of ADME and toxicity with greater confidence. The ultimate goal is to identify pyrazole acetamide candidates with not only potent efficacy but also a well-characterized and acceptable safety profile, thereby increasing the probability of success in the long and arduous path of drug development.
References
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- In Silico Approaches for Predicting ADME Properties of Drugs. J-STAGE.
- In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
- Recent Advances in the Development of Pyrazole Deriv
- Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstr
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025).
- In Silico ADME Methods Used in the Evaluation of N
- In-silico ADME models: a general assessment of their utility in drug discovery applic
- Reproducibility of Biological Assays for Pyrazole Derivatives: A Compar
- Prediction of Drug-Induced Hepatotoxicity Using Long-Term Stable Primary Hepatic 3D Spheroid Cultures in Chemically Defined Conditions. PMC.
- Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences.
- Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candid
- Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing.
- Predictive DMPK: In Silico ADME Predictions in Drug Discovery. (2013). Molecular Pharmaceutics.
- AI steps into drug safety: predicting liver injury earlier than ever before. (2026).
- Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning. (2024). PMC.
- An In Silico Model for Predicting Drug-Induced Hep
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
- In Vitro Toxicity Research Solutions. BPS Bioscience.
- Cardiotoxicity screening. Miltenyi Biotec.
- In Vitro Safety. Selvita.
- Cardiotoxicity Screening Market Size to Hit USD 8.46 Billion by 2034. (2025).
- In Vitro Toxicology Assays. TME Scientific.
- Cardio Safety Toxicology – Real Time Cell Analysis. Agilent.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
- Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response d
- Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013).
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH.
- Drug discovery: In vitro toxicity testing by flow cytometry. Miltenyi Biotec.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA.
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- (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025).
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC.
- Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. (2021). PubMed.
- Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Altern
- (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2025).
- ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors.
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
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2-(5-methyl-1H-pyrazol-1-yl)acetamide mechanism of action in oncology
Executive Summary
The 2-(5-methyl-1H-pyrazol-1-yl)acetamide scaffold represents a focused class of non-steroidal small molecules developed as Androgen Receptor (AR) antagonists . Primarily targeted at castration-resistant prostate cancer (CRPC), these derivatives function by competitively binding to the AR Ligand Binding Domain (LBD), thereby disrupting the androgen-signaling axis critical for tumor survival.
Recent medicinal chemistry campaigns (notably Dong et al., 2019) have validated this scaffold, demonstrating that specific derivatives (e.g., Compound 6g) exhibit superior anti-proliferative potency (IC50 = 13.6 µM) compared to first-generation standards like Bicalutamide (IC50 = 35.0 µM) in LNCaP cell lines. This guide details the structural basis, molecular mechanism, and validation protocols for this chemical series.
Chemical Identity & Structural Biology
The pharmacophore is built upon a 5-methyl-1H-pyrazole ring linked via an acetamide bridge to an aromatic system. This structure acts as a bioisostere for the steroid core found in endogenous androgens, allowing it to fit into the hydrophobic pocket of the AR.
Core Scaffold Architecture
-
Head Group: 5-methyl-1H-pyrazole.[1] The nitrogen atoms and the methyl group provide critical hydrogen bonding acceptors and hydrophobic contacts within the receptor pocket.
-
Linker: Acetamide (-CH2-CO-NH-). This flexible linker orients the aromatic tail in the correct spatial configuration to induce an antagonistic conformation in Helix 12 of the AR LBD.
-
Tail Group: Substituted phenyl ring (in active derivatives). Electronic modifications here (e.g., electron-withdrawing groups) modulate binding affinity and metabolic stability.
Table 1: Key Compound Data (LNCaP Cell Line)
| Compound ID | Structure Notes | IC50 (µM) | Efficacy vs. Bicalutamide |
| Scaffold | Unsubstituted Core | >100 | Inactive (Baseline) |
| Bicalutamide | Standard of Care | 35.0 | Reference (1.0x) |
| Compound 6f | Derivative | ~20-25 | Potent AR Antagonist (59.7% inhibition) |
| Compound 6g | Optimized Derivative | 13.6 | 2.6x Potency |
Mechanism of Action (MOA)
The anti-neoplastic activity of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives is driven by a blockade of the genomic androgen signaling pathway.
Primary Mechanism: Competitive Antagonism
-
LBD Occupancy: The molecule diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the cytosolic Androgen Receptor.
-
Conformational Lock: Unlike agonists (DHT) which close the receptor structure (Helix 12 folding), this scaffold induces a steric clash that prevents the "active" conformation.
-
Chaperone Retention: The altered conformation prevents the dissociation of Heat Shock Proteins (HSP90/HSP70), keeping the AR in an inactive, cytosolic state.
Secondary Mechanism: Nuclear Exclusion & Transcriptional Silencing
-
Translocation Block: Due to HSP retention, the AR-drug complex cannot translocate into the nucleus.
-
ARE Binding Failure: Without nuclear access, the AR cannot dimerize or bind to Androgen Response Elements (AREs) on the DNA.
-
Gene Downregulation: Transcription of pro-survival genes—specifically PSA (Prostate Specific Antigen) and TMPRSS2 —is halted, leading to cell cycle arrest and apoptosis.
Pathway Visualization
Figure 1: Mechanism of Action showing the competitive inhibition of the Androgen Receptor by the pyrazole-acetamide scaffold, preventing nuclear translocation and downstream gene transcription.
Experimental Validation Protocols
To validate this mechanism in a research setting, the following protocols are standard. These assays confirm target engagement (AR) and phenotypic outcome (Cytotoxicity).
Protocol A: AR-Luciferase Reporter Assay
Objective: Quantify the antagonistic ability of the compound to inhibit androgen-induced transcription.
-
Cell Line: HEK293T cells (transiently transfected) or LNCaP (endogenous AR).
-
Plasmids:
-
pARE-Luc: Firefly luciferase under the control of Androgen Response Elements.
-
pRL-TK: Renilla luciferase (internal control for transfection efficiency).
-
-
Workflow:
-
Day 1: Seed cells (1x10^4/well) in 96-well plates. Transfect with pARE-Luc and pRL-TK.
-
Day 2: Treat cells with 0.1 nM DHT (agonist) + Increasing concentrations of Test Compound (0.1 µM – 50 µM).
-
Day 3: Lyse cells using Passive Lysis Buffer.
-
Measurement: Quantify luminescence using a Dual-Luciferase assay system.
-
-
Data Analysis: Calculate % Inhibition relative to DHT-only control.
-
Success Criterion: Dose-dependent reduction in Firefly/Renilla ratio.
-
Protocol B: MTT Cell Viability Assay
Objective: Determine the IC50 of the compound on prostate cancer cells.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Workflow:
-
Seed LNCaP cells (5x10^3/well) in 96-well plates. Incubate 24h.
-
Add Test Compound (Serial dilution: 1, 5, 10, 25, 50, 100 µM).
-
Incubate for 48 to 72 hours at 37°C.
-
Add 20 µL MTT solution (5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO (150 µL).
-
Measure Absorbance at 490 nm or 570 nm.
-
-
Calculation: Plot % Viability vs. Log[Concentration].
-
Reference Standard: Run Bicalutamide in parallel.
-
Target Result: IC50 < 30 µM indicates superior potency to standard of care.
-
Protocol C: Western Blot Analysis (Mechanistic Confirmation)
Objective: Verify that the compound reduces PSA levels (downstream target) without necessarily degrading the AR protein itself (distinguishing antagonist vs. degrader).
-
Treatment: Treat LNCaP cells with IC50 concentration of compound for 24h.
-
Lysis: RIPA buffer + Protease Inhibitors.
-
Antibodies:
-
Primary: Anti-AR (1:1000), Anti-PSA (1:1000).
-
Loading Control: Anti-GAPDH (1:5000).
-
-
Expected Result:
-
AR Band: Unchanged (if pure antagonist) or Decreased (if degrader/PROTAC).
-
PSA Band: Significantly decreased (confirms functional blockade).
-
Synthesis Workflow
The accessibility of this scaffold allows for rapid derivatization.
Figure 2: General synthetic route. The reaction involves N-alkylation of the pyrazole with a chloroacetamide derivative under basic conditions.
References
-
Dong, J., Zhang, J., Li, Z., et al. (2019).[1][2] Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists.[1]Medicinal Chemistry Research , 28(3), 380-386.[1][2]
-
Tran, C., Ouk, S., Clegg, N. J., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer.Science , 324(5928), 787-790. (Contextual reference for AR antagonism assays).
-
LNCaP Cell Line Protocols. American Type Culture Collection (ATCC). Standard protocols for androgen-dependent prostate cancer models.
Sources
- 1. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists [oru.diva-portal.org]
- 2. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists [oru.diva-portal.org]
Methodological & Application
Application Note: Regioselective Synthesis and Characterization of 2-(5-methyl-1H-pyrazol-1-yl)acetamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Executive Summary
The synthesis of 1,5-disubstituted pyrazoles is a critical but historically challenging transformation in medicinal chemistry due to the competing formation of 1,3-disubstituted regioisomers[1]. This application note details a highly optimized, regioselective protocol for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetamide . By deliberately selecting a β-enaminone over a standard 1,3-dicarbonyl equivalent, this workflow leverages the differential nucleophilicity of the hydrazine precursor to achieve >98% regioselectivity for the 5-methyl architecture.
Mechanistic Rationale & Precursor Causality
In standard pyrazole synthesis, the condensation of a substituted hydrazine (e.g., 2-hydrazinylacetamide) with a 1,3-diketone or an acetal (such as 4,4-dimethoxy-2-butanone) predominantly yields the 1,3-disubstituted isomer . This occurs because the more nucleophilic primary amine (-NH₂) of the hydrazine preferentially attacks the most electrophilic center (the ketone carbonyl), placing the methyl group at the C3 position of the resulting pyrazole ring.
The Enaminone Advantage: To invert this regioselectivity and force the methyl group to the C5 position, we must alter the electronic nature of the electrophile. This protocol utilizes 4-(dimethylamino)but-3-en-2-one , a β-enaminone[2].
-
The highly nucleophilic primary amine of 2-hydrazinylacetamide undergoes a Michael-type addition at the β-carbon of the enaminone, displacing dimethylamine as a leaving group.
-
The secondary amine (N1, bearing the acetamide group) is then perfectly positioned to attack the ketone carbonyl via intramolecular cyclization.
-
Subsequent dehydration yields the target pyrazole with the methyl group strictly at the C5 position.
Mechanistic pathway for the regioselective synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetamide.
Reaction Optimization & Quantitative Data
The causality of solvent and precursor choice is demonstrated in Table 1. Using an acetal precursor results in the wrong regioisomer, while using acidic solvents (AcOH) protonates the primary amine, reducing its nucleophilicity and degrading the regioselectivity profile. Absolute ethanol under reflux provides the optimal thermodynamic conditions for the Michael addition-elimination sequence.
Table 1: Reaction Optimization and Regioselectivity Profile
| Dicarbonyl Equivalent | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Ratio (5-Me : 3-Me) |
| 4,4-dimethoxy-2-butanone (Acetal) | EtOH | 78 | 4 | 65 | 5 : 95 |
| 4-(dimethylamino)but-3-en-2-one | AcOH | 118 | 2 | 74 | 90 : 10 |
| 4-(dimethylamino)but-3-en-2-one | EtOH | 78 | 3 | 82 | >98 : 2 |
Experimental Protocol
Materials Required
-
2-Hydrazinylacetamide hydrochloride (1.0 eq, 10.0 mmol, 1.25 g)
-
4-(Dimethylamino)but-3-en-2-one (1.05 eq, 10.5 mmol, 1.19 g)
-
Triethylamine (1.1 eq, 11.0 mmol, 1.53 mL)
-
Absolute Ethanol (30 mL)
-
Ethyl Acetate, Brine, Anhydrous Na₂SO₄ (For Workup)
Step-by-Step Methodology
-
Free-Basing the Hydrazine: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazinylacetamide hydrochloride (1.25 g) and absolute ethanol (30 mL). Add triethylamine (1.53 mL) dropwise at room temperature. Stir for 15 minutes to generate the free hydrazine base.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-(dimethylamino)but-3-en-2-one (1.19 g) dropwise over 10 minutes to control the exothermic Michael addition.
-
Cyclization & Dehydration: Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 3 hours.
-
Safety Note: Dimethylamine gas is evolved during this step. Ensure the reaction is conducted in a well-ventilated fume hood.
-
-
Concentration: Upon completion (verified by LC-MS or TLC using DCM:MeOH 9:1), cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude viscous residue in ethyl acetate (50 mL). Wash the organic layer with saturated aqueous NaCl (brine, 2 x 25 mL) to remove residual triethylamine hydrochloride.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent gradient: DCM to DCM/MeOH 95:5) to afford the target compound as a white solid.
Step-by-step experimental workflow for the synthesis and purification of the target pyrazole.
Self-Validating Analytical System (E-E-A-T)
To ensure the integrity of the synthesis, the protocol must be self-validating. Standard 1D ¹H NMR is often insufficient to definitively prove the 5-methyl vs. 3-methyl regiochemistry due to similar chemical shifts.
The Diagnostic NOESY Correlation: The ultimate proof of structure relies on 2D NOESY NMR. In the 5-methyl isomer, the N-CH₂ protons of the acetamide group are spatially adjacent to the C5-methyl group. A strong NOE cross-peak between these two signals definitively validates the successful execution of the protocol. If the 3-methyl isomer was formed, the N-CH₂ protons would show an NOE cross-peak with the pyrazole C5-H proton instead.
Table 2: Diagnostic NMR Validation Parameters (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic NOESY Cross-Peak |
| C3-H (Pyrazole) | ~7.35 | doublet (J = 1.8 Hz) | - |
| C4-H (Pyrazole) | ~6.05 | doublet (J = 1.8 Hz) | - |
| N-CH₂ (Acetamide) | ~4.75 | singlet | Strong correlation to 2.20 ppm |
| C5-CH₃ (Methyl) | ~2.20 | singlet | Strong correlation to 4.75 ppm |
If a cross-peak is observed between 4.75 ppm and ~7.50 ppm (C5-H), the synthesis has failed and yielded the 3-methyl isomer.
References
-
Title: Pyrazole Synthesis Source: Organic Chemistry Portal[2] URL: [Link]
-
Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Center for Biotechnology Information (PMC)[1] URL: [Link]
Sources
general procedure for N-alkylation of 5-methylpyrazole with chloroacetamide
Application Note & Detailed Protocol
Topic: General Procedure for the N-Alkylation of 5-Methylpyrazole with 2-Chloroacetamide
Abstract
This document provides a comprehensive guide for the N-alkylation of 5-methylpyrazole using 2-chloroacetamide. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and drug development, making their synthesis and functionalization a critical area of research.[1][2] This application note details a robust and reproducible protocol, addressing the key synthetic challenge of regioselectivity inherent in the alkylation of unsymmetrically substituted pyrazoles. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline safety protocols, and offer a troubleshooting guide to ensure successful execution. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for preparing N-substituted pyrazole intermediates.
Introduction and Mechanistic Overview
N-alkyl pyrazoles are a prevalent structural motif in a wide array of biologically active compounds.[3] The direct N-alkylation of a pyrazole ring is one of the most common methods for their synthesis, typically proceeding via a nucleophilic substitution (S_N2) reaction.[4] The process involves the deprotonation of the pyrazole's N-H proton by a base, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.
A primary challenge in the alkylation of unsymmetrical pyrazoles, such as 5-methylpyrazole, is controlling the regioselectivity. 5-Methylpyrazole exists in tautomeric equilibrium with 3-methylpyrazole. Consequently, alkylation can occur at either of the two nitrogen atoms (N1 or N2), potentially leading to a mixture of regioisomers.[5][6][7]
The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 5-methylpyrazole, the N1 position is generally less hindered than the N2 position (adjacent to the methyl group).[3]
-
Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of solvent, base, and counter-ion can also modulate the regioselectivity of the reaction.[2][6][7]
This protocol utilizes potassium carbonate (K₂CO₃), a mild and cost-effective base, in dimethylformamide (DMF), a polar aprotic solvent that effectively promotes S_N2 reactions.[8][9][10]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Note: 2-(5-Methyl-1H-pyrazol-1-yl)acetamide as a Versatile Bidentate Ligand in Coordination Chemistry and Metallodrug Design
Target Audience: Researchers, coordination chemists, and drug development professionals.
Executive Summary & Mechanistic Principles
The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 2-(5-methyl-1H-pyrazol-1-yl)acetamide (5-Me-PzA) has emerged as a highly effective bidentate ligand in bioinorganic chemistry and supramolecular self-assembly.
Mechanistically, 5-Me-PzA operates via a hybrid donor system:
-
The Pyrazole N2 Atom: Acts as a strong
-donor and moderate -acceptor, forming robust bonds with borderline transition metals (e.g., Cu²⁺, Zn²⁺). -
The Acetamide Oxygen: Acts as a hard Lewis base, providing a secondary coordination site to form stable 5- or 6-membered metallacycles.
-
The 5-Methyl Steric Gate: The causality behind selecting the 5-methyl derivative over the unsubstituted analog lies in steric hindrance. The methyl group prevents the formation of insoluble, infinite coordination polymers, thermodynamically driving the self-assembly toward discrete, highly soluble mononuclear or dinuclear complexes. This solubility is a critical prerequisite for biological evaluation and metallodrug formulation.
Recent studies highlight that are highly versatile in materials science[1], while their specific coordination to metals like Cu(II) and Zn(II) significantly [2].
Experimental Workflows & Visualizations
The following workflow illustrates the logical progression from ligand synthesis to metal complexation.
Workflow for the synthesis and metal coordination of 5-Me-PzA.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the 5-Me-PzA Ligand
Objective: Synthesize 5-Me-PzA via the
-
Deprotonation: Suspend 15 mmol of anhydrous
in 30 mL of dry acetonitrile (MeCN). Add 10 mmol of 5-methyl-1H-pyrazole and stir at room temperature for 30 minutes.-
Causality:
is chosen as a mild base to selectively deprotonate the pyrazole N1 without risking the alkaline hydrolysis of the acetamide product. MeCN provides a polar aprotic environment that accelerates the subsequent reaction.
-
-
Alkylation: Dropwise add 11 mmol of 2-chloroacetamide dissolved in 10 mL MeCN. Reflux the mixture at 80 °C for 12 hours.
-
Filtration & Concentration: Filter the hot suspension to remove the KCl byproduct and excess
. Concentrate the filtrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol to yield pure white crystals.
-
System Validation:
-
TLC: Run on silica gel (DCM:MeOH 9:1). The reaction is complete when the starting pyrazole (
) disappears, replaced by a single spot for 5-Me-PzA ( ). -
NMR:
-NMR (DMSO- ) must show the disappearance of the broad pyrazole N-H peak (~12.0 ppm) and the emergence of a sharp singlet integrating to 2H at ~4.8 ppm, corresponding to the new N- -C=O linker.
-
Protocol B: Synthesis of [Zn(5-Me-PzA)₂X₂] Metallodrugs
Objective: Assemble a discrete mononuclear Zn(II) complex.
-
Ligand Solvation: Dissolve 2.0 mmol of 5-Me-PzA in 10 mL of warm absolute ethanol.
-
Metal Addition: Dissolve 1.0 mmol of
in 10 mL of ethanol. Add this metal solution dropwise to the ligand solution under continuous stirring.-
Causality: Dropwise addition prevents localized supersaturation. This avoids the kinetic precipitation of amorphous aggregates, ensuring the system remains under thermodynamic control to form the favored bidentate chelate[3].
-
-
Self-Assembly: Stir the clear solution at room temperature for 4 hours.
-
Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter to remove dust/nucleation inhibitors. Pierce the cap of the vial with a needle and allow for slow solvent evaporation at room temperature.
-
System Validation:
-
IR Spectroscopy: Compare the IR spectrum of the crystals to the free ligand. A shift in the
stretching frequency from ~1685 cm⁻¹ to ~1650 cm⁻¹ confirms oxygen coordination to the metal center. -
X-ray Diffraction: The ultimate validation is single-crystal X-ray diffraction, which will confirm the
-bidentate coordination sphere.
-
Quantitative Data Presentation
The successful coordination of 5-Me-PzA profoundly alters its vibrational frequencies and biological efficacy. The tables below summarize the diagnostic analytical data and the enhanced antibacterial performance of the resulting complexes.
Table 1: Diagnostic IR Vibrational Shifts (cm⁻¹)
| Functional Group | Free Ligand (5-Me-PzA) | Zn(II) Complex | Cu(II) Complex | Mechanistic Implication |
| 1685 | 1650 | 1645 | Shift to lower frequency confirms | |
| 1520 | 1545 | 1550 | Shift to higher frequency confirms | |
| 3400, 3200 | 3405, 3205 | 3400, 3195 | Negligible shift implies the |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) against Standard Pathogens
| Compound | E. coli (Gram-negative) | S. aureus (Gram-positive) |
| Free 5-Me-PzA Ligand | > 100 | > 100 |
| [Zn(5-Me-PzA)₂(NO₃)₂] | 12.5 | 6.25 |
| [Cu(5-Me-PzA)₂Cl₂] | 6.25 | 3.12 |
| Chloramphenicol (Control) | 5.0 | 2.5 |
Note: The dramatic reduction in MIC values upon complexation is attributed to the Tweedy's chelation theory, where coordination reduces the polarity of the metal ion, enhancing the lipophilicity and cellular permeation of the complex.
Mechanism of Action (Signaling & Cellular Impact)
Once synthesized, these metallodrugs exert their biological activity through a multi-targeted mechanism. The lipophilic nature of the 5-methyl group facilitates cell membrane permeation, leading to intracellular DNA damage and oxidative stress.
Proposed cellular mechanism of action for 5-Me-PzA metallodrugs.
References
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances (2022).[Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega (2023).[Link]
-
Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Inorganics (MDPI) (2022).[Link]
Sources
Application Note: Preparation, Characterization, and Biological Evaluation of Metal Complexes with 2-(5-Methyl-1H-pyrazol-1-yl)acetamide
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Ligand design causality, self-validating synthesis protocols, physicochemical characterization, and biological assay integration.
Mechanistic Rationale & Ligand Design
Nitrogen-based heterocyclic ligands, particularly pyrazole derivatives, have garnered immense attention in coordination chemistry and drug development due to their versatile binding modes and potent biological activities . The ligand 2-(5-methyl-1H-pyrazol-1-yl)acetamide (L) represents a highly tunable bidentate (N,O) system designed for advanced supramolecular assembly.
The incorporation of the 5-methyl group is not merely a structural variation; it introduces critical steric hindrance that directly influences the coordination geometry. When complexed with transition metals (e.g., Co²⁺, Cu²⁺, Zn²⁺), this steric bulk prevents the formation of canonical, tightly packed octahedral geometries. Instead, it drives the metal center toward distorted tetrahedral or square-planar configurations .
Why does this matter for drug development? Geometric distortion increases the lability of coordinated halides or solvent molecules. This lability is a prerequisite for effective DNA groove binding and antimicrobial action, as it allows the metal complex to interact dynamically with biological targets. Furthermore, the acetamide moiety acts as a robust hydrogen-bond donor (–NH₂) and acceptor (C=O), facilitating the self-assembly of 1D and 2D supramolecular architectures that mimic biological interfaces and enhance cellular uptake .
Experimental Workflow
The following workflow illustrates the logical progression from ligand synthesis to biological validation. The process is designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding to complexation.
Figure 1: Experimental workflow for the synthesis, characterization, and evaluation of pyrazole-acetamide metal complexes.
Self-Validating Experimental Protocols
Protocol 3.1: Synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetamide
Causality Note: 3-methylpyrazole exists in a tautomeric equilibrium with 5-methylpyrazole. Alkylation under basic conditions typically yields a mixture of isomers. To drive regioselectivity toward the sterically demanding 5-methyl isomer, the reaction is conducted in a polar aprotic solvent (DMF) using a bulky carbonate base, which favors transition-state formation at the less hindered nitrogen.
-
Reagent Preparation: Dissolve 10 mmol of 3-methylpyrazole in 20 mL of anhydrous DMF in a 100 mL round-bottom flask.
-
Deprotonation: Add 12 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes.
-
Alkylation: Dropwise add 10 mmol of 2-chloroacetamide dissolved in 10 mL of DMF.
-
Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6 hours.
-
Self-Validation (In-Process): Perform TLC (DCM:MeOH 9:1). The complete disappearance of the 2-chloroacetamide spot (visualized via UV at 254 nm) confirms reaction completion. Do not proceed to quenching until this is verified.
-
Isolation: Quench the reaction by pouring it into 50 mL of ice water to precipitate the crude product. Filter, wash with cold water, and recrystallize from hot ethanol to isolate the pure 5-methyl isomer.
Protocol 3.2: Preparation of [MCl₂(L)₂] Complexes (M = Co, Cu, Zn)
Causality Note: Absolute ethanol is selected as the solvent because its dielectric constant perfectly supports the initial solvation of the metal chlorides while promoting the crystallization of the neutral, hydrophobic complex upon slow evaporation .
-
Ligand Solvation: Dissolve 2.0 mmol of the synthesized ligand (L) in 15 mL of absolute ethanol.
-
Metal Preparation: In a separate flask, dissolve 1.0 mmol of the respective metal chloride (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) in 10 mL of absolute ethanol. A strict 2:1 Ligand-to-Metal ratio is maintained to prevent the formation of polymeric species.
-
Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.
-
Reflux: Heat the mixture at reflux (78°C) for 4 hours.
-
Self-Validation (Visual Cue): Observe the characteristic color shift. For example, Co(II) shifts from pale pink to deep blue, indicating the displacement of aquo ligands and the establishment of a distorted tetrahedral coordination sphere .
-
Crystallization: Concentrate the solution to half its volume under reduced pressure. Allow it to stand at room temperature. Collect the resulting single crystals after 48–72 hours via vacuum filtration.
Physicochemical Characterization
To confirm the bidentate (N,O) coordination mode, FTIR and UV-Vis spectroscopy are critical. A decrease in the carbonyl stretching frequency (νC=O) confirms coordination through the acetamide oxygen, while a shift in the νC=N stretch confirms pyrazole N2 coordination.
Table 1: Quantitative Physicochemical and Spectroscopic Data
| Compound | Empirical Formula | Yield (%) | Melting Point (°C) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | UV-Vis λmax (nm) |
| Ligand (L) | C₆H₉N₃O | 78 | 142–144 | 1685 | 1550 | 245 |
| Co(II)-L | [CoCl₂(L)₂] | 82 | >250 | 1650 | 1535 | 620, 540 |
| Cu(II)-L | [CuCl₂(L)₂] | 85 | >250 | 1645 | 1530 | 710 |
| Zn(II)-L | [ZnCl₂(L)₂] | 75 | >250 | 1655 | 1540 | - (d¹⁰ system) |
Note: The significant red shift in the ν(C=O) band (Δν ≈ 30–40 cm⁻¹) across all complexes is the primary diagnostic indicator of successful oxygen coordination.
Biological Application: DNA Binding Assays
Understanding how these metal complexes interact with DNA is vital for their development as anticancer or antimicrobial agents.
UV-Vis Titration Protocol:
-
Prepare a 50 µM solution of the metal complex in Tris-HCl buffer (pH 7.4).
-
Titrate with increasing concentrations of Calf Thymus DNA (CT-DNA) (0 to 100 µM).
-
Monitor the absorption spectra from 200 nm to 800 nm after a 5-minute incubation per addition.
-
Mechanistic Interpretation: Look for a hyperchromic shift (an increase in absorbance) without a significant bathochromic (red) shift. This spectral signature indicates groove binding rather than intercalation. The steric bulk of the 5-methyl group prevents the complex from intercalating deeply between DNA base pairs, directing it instead to the minor groove where the acetamide –NH₂ groups can form stable hydrogen bonds with the DNA phosphate backbone .
References
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity Source: RSC Advances URL:[Link]
-
Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions Source: ACS Applied Bio Materials URL:[Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review Source: ACS Omega URL:[Link]
Application Note: In Vitro Cytotoxicity Profiling of Pyrazole Acetamide Derivatives
Executive Summary & Strategic Rationale
Pyrazole acetamide derivatives represent a privileged scaffold in medicinal chemistry, frequently designed to target specific kinases (e.g., BRAF, EGFR) or disrupt tubulin polymerization [1, 2]. While their therapeutic potential is high, their physicochemical properties—specifically lipophilicity and aqueous insolubility—pose distinct challenges in in vitro screening.
This guide moves beyond generic "add-and-read" instructions. It addresses the specific nuances of testing pyrazole acetamides, such as:
-
Solubility Management: These derivatives often require high concentrations of DMSO for stock solutions, necessitating strict vehicle control normalization to prevent false positives caused by solvent toxicity.
-
Assay Interference: Some pyrazole scaffolds can alter mitochondrial respiration rates without killing cells immediately. Therefore, relying solely on metabolic assays (MTT) can be misleading.[1] We recommend a Dual-Assay Strategy : using MTT for high-throughput metabolic screening and Sulforhodamine B (SRB) for validating total biomass reduction [3].
Pre-Assay Preparation: The Foundation of Reproducibility
Compound Solubilization & Storage
Pyrazole acetamides are typically hydrophobic. Improper handling leads to micro-precipitation in the culture medium, causing "spiky" data and poor IC50 curve fits.
-
Stock Preparation: Dissolve the solid compound in 100% sterile DMSO to a concentration of 10 mM or 20 mM . Vortex vigorously. If turbidity persists, sonicate at 37°C for 5-10 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) [4].
-
The "Cloud Point" Check: Before adding to cells, dilute the stock 1:1000 in pre-warmed culture medium (37°C). Hold it up to the light. If it turns cloudy (precipitates), your IC50 data will be invalid. You must lower the working concentration.
Cell Line Selection
Select cell lines that reflect the compound's intended mechanism of action (MOA).
| Cell Line | Tissue Origin | Rationale for Pyrazole Acetamide Testing |
| MDA-MB-468 | Breast (TNBC) | Highly sensitive to EGFR/kinase inhibitors; common target for pyrazoles [1]. |
| MCF-7 | Breast (ER+) | Standard model for apoptosis induction and hormonal signaling crosstalk [5]. |
| A549 | Lung (NSCLC) | Robust model for tubulin polymerization inhibitors [6]. |
| WI-38 / HEK293 | Normal Fibroblast/Kidney | Critical Control: Determines the Selectivity Index (SI). High potency is useless without selectivity. |
Protocol A: The Metabolic Standard (MTT Assay)
Principle: Measures the reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. Best For: Rapid, high-throughput screening of metabolic inhibition.
Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay optimized for hydrophobic small molecules.
Step-by-Step Procedure
-
Seeding: Seed cells (3,000–5,000 cells/well) in 100 µL of complete medium. Use only the inner 60 wells to avoid "edge effects" (evaporation). Fill outer wells with sterile PBS.
-
Treatment: After 24h, remove old medium. Add 100 µL of fresh medium containing the pyrazole derivative at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Critical: Ensure the final DMSO concentration is identical in all wells (e.g., 0.1%).
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of 100% DMSO to dissolve the formazan.
-
Measurement: Shake the plate for 15 mins. Measure absorbance at 570 nm (reference filter 630 nm).
Protocol B: The Biomass Validator (SRB Assay)
Principle: The Sulforhodamine B (SRB) dye binds stoichiometrically to protein components of cells fixed with trichloroacetic acid (TCA). Why use it? Unlike MTT, SRB is not dependent on mitochondrial health. If your pyrazole derivative inhibits a kinase involved in metabolism but doesn't kill the cell immediately, MTT might give a false result. SRB is the NCI-60 standard [7].
Step-by-Step Procedure
-
Seeding & Treatment: Same as MTT (Steps 1–3).
-
Fixation (Critical Difference):
-
Gently add 50 µL of cold 50% (w/v) TCA directly to the medium in each well (Final TCA ~10%).
-
Incubate at 4°C for 1 hour . (Do not incubate at 37°C; low temp promotes fixation).
-
-
Washing: Wash 5 times with tap water to remove TCA and serum proteins. Air dry the plate completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid). Incubate for 15–30 mins at room temperature.
-
Destaining: Wash 4–5 times with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
-
Measurement: Shake for 10 mins. Read absorbance at 510 nm .
Data Analysis & Validation
Calculating Potency (IC50)
Do not use linear regression. Use non-linear regression (4-parameter logistic model) in software like GraphPad Prism.
Selectivity Index (SI)
A potent drug is dangerous if it isn't selective. Calculate SI to determine therapeutic window.
-
SI > 10: Highly selective (Promising candidate).
-
SI < 2: General toxicity (Likely unsafe).
Mechanistic Insight: Apoptosis Pathway[2][3][4]
Pyrazole acetamides often induce apoptosis via ROS generation and Caspase-3 activation [1, 8]. If cytotoxicity is confirmed, the following pathway is the likely mechanism to validate next.
Caption: Proposed Mechanism of Action (MOA) for pyrazole derivatives involving ROS-mediated mitochondrial apoptosis.
References
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Source: Asian Pacific Journal of Cancer Prevention (2021)
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018)
-
Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Source: European Journal of Cancer (1991)
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Source: Creative Diagnostics Protocols
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives. Source: RSC Advances (2025)
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Source: RSC Medicinal Chemistry (2022)
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Source: Cancer Research (1994)
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules (2023)
Sources
corrosion inhibition efficiency testing of 2-(5-methyl-1H-pyrazol-1-yl)acetamide
Application Note: Corrosion Inhibition Efficiency Testing of 2-(5-methyl-1H-pyrazol-1-yl)acetamide on Mild Steel in Acidic Environments
Executive Summary
Industrial processes such as acid pickling, descaling, and oil-well acidizing heavily rely on aggressive acidic solutions (e.g., 1 M HCl or H₂SO₄) to remove scale and rust. However, these environments inevitably lead to the severe anodic dissolution of base metals like mild steel. To mitigate this, organic corrosion inhibitors are deployed.
This application note details the comprehensive testing protocols for evaluating 2-(5-methyl-1H-pyrazol-1-yl)acetamide (MPAA) as a highly efficient, green corrosion inhibitor. By establishing a tri-modal, self-validating experimental workflow—combining gravimetric analysis, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP)—researchers can definitively quantify inhibition efficiency and elucidate the underlying adsorption mechanisms.
Mechanistic Rationale: Why MPAA?
The molecular architecture of MPAA is specifically tailored for superior metal surface adsorption:
-
Multiple Anchoring Sites: The molecule features a pyrazole ring and an acetamide moiety (-CH₂-CO-NH₂). The nitrogen and oxygen atoms possess unshared lone pairs of electrons. These heteroatoms act as primary nucleophilic centers, donating electron density into the vacant 3d-orbitals of the iron surface to form strong coordinate covalent bonds (chemisorption)[1].
-
Electron Density Enhancement: The 5-methyl group on the pyrazole ring exerts a positive inductive (+I) effect. This pushes electron density into the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and facilitating easier electron transfer to the metal substrate[2].
-
Steric Shielding: Once anchored, the planar pyrazole ring and the acetamide tail orient themselves parallel to the metal surface. This maximizes surface coverage, effectively displacing pre-adsorbed water molecules and creating a hydrophobic barrier that physically blocks the diffusion of aggressive hydronium (H₃O⁺) and chloride (Cl⁻) ions[3].
Tri-Modal Validation Strategy
A single analytical method is insufficient to definitively prove corrosion inhibition due to the complex nature of the metal-solution interface. We employ a self-validating system where three independent techniques must corroborate one another:
-
Gravimetric (Weight Loss) Analysis: Provides an absolute, integrated measurement of metal loss over time. It serves as the foundational baseline[3].
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive AC technique that probes the dielectric properties of the protective inhibitor film, quantifying the charge transfer resistance (
)[4]. -
Potentiodynamic Polarization (PDP): A DC technique that shifts the potential away from equilibrium to determine whether the inhibitor blocks the anodic iron dissolution, the cathodic hydrogen evolution, or acts as a "mixed-type" inhibitor[2].
Step-by-Step Experimental Protocols
Protocol A: Specimen and Solution Preparation
Causality Check: Surface standardization is critical. Any residual oxides or organic contaminants will create localized galvanic cells, skewing electrochemical data.
-
Coupon Preparation: Machine mild steel into standardized coupons (e.g., 2.0 cm × 2.0 cm × 0.1 cm for weight loss; 1.0 cm² exposed area for electrochemistry)[4].
-
Abrasion: Sequentially abrade the surfaces using silicon carbide (SiC) paper from 400 up to 1200 grit to ensure a uniform surface roughness.
-
Cleaning: Wash thoroughly with double-distilled water, degrease via sonication in absolute ethanol or acetone for 5 minutes, and dry under a stream of cold air. Store in a desiccator if not used immediately.
-
Electrolyte Preparation: Prepare a baseline 1 M HCl solution using analytical grade hydrochloric acid and double-distilled water[1].
-
Inhibitor Formulation: Dissolve MPAA in the 1 M HCl to create a stock solution. Prepare test concentrations ranging from
M to M.
Protocol B: Gravimetric (Weight Loss) Measurements
-
Initial Weighing: Weigh the prepared mild steel coupons on an analytical balance (precision
mg) to obtain the initial weight ( ). -
Immersion: Suspend the coupons in beakers containing 100 mL of the test solutions (blank and varying MPAA concentrations). Maintain the temperature at 303 K using a thermostatic water bath[3].
-
Exposure Time: Allow an immersion period of 24 to 72 hours.
-
Post-Treatment: Remove the coupons, scrub gently with a bristle brush under running water to remove loosely adherent corrosion products, rinse with ethanol, dry, and reweigh (
). -
Calculation: Calculate the Corrosion Rate (
) and Inhibition Efficiency ( ): (Where is the exposed surface area in cm² and is the time in hours).
Protocol C: Electrochemical Measurements (EIS & PDP)
Causality Check: Electrochemical tests must be performed in a specific order. EIS is non-destructive and must be done first. PDP permanently alters the surface via polarization and must be done last.
-
Cell Setup: Utilize a standard three-electrode glass cell connected to a potentiostat. Mild steel acts as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE)[4].
-
OCP Stabilization: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30–60 minutes. Why? The metal-solution interface must reach a steady-state thermodynamic equilibrium. Performing EIS on an unstable interface yields inductive artifacts[4].
-
EIS Execution: Apply a sinusoidal AC voltage signal of 10 mV peak-to-peak amplitude at the OCP. Sweep the frequency from 100 kHz down to 10 mHz. Why 10 mV? A small amplitude ensures the system remains in a pseudo-linear regime, a fundamental requirement for valid impedance analysis[4].
-
EIS Analysis: Fit the resulting Nyquist plots to an equivalent electrical circuit (e.g., Randles circuit) to extract the Charge Transfer Resistance (
). Calculate efficiency: -
PDP Execution: Immediately following EIS, perform potentiodynamic polarization. Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate of 0.5 mV/s. Why 0.5 mV/s? A slow scan rate minimizes capacitive current contributions, ensuring the measured current is entirely Faradaic[3].
-
PDP Analysis: Extrapolate the anodic and cathodic Tafel slopes to the corrosion potential (
) to determine the corrosion current density ( ). Calculate efficiency:
Mechanistic Visualization
Fig 1. Mechanistic pathway of MPAA adsorption and corrosion inhibition on mild steel surfaces.
Representative Data Synthesis
To validate the trustworthiness of the protocol, the data extracted from the three independent methods must tightly correlate. Below is a representative data matrix demonstrating the self-validating nature of a high-efficiency pyrazole-derivative inhibitor like MPAA at 303 K.
| Inhibitor Conc. (M) | WL: | WL: | EIS: | EIS: | PDP: | PDP: |
| Blank (1 M HCl) | 0.612 | - | 15.4 | - | 450.2 | - |
| 0.185 | 69.7 | 48.2 | 68.0 | 145.5 | 67.6 | |
| 0.092 | 84.9 | 105.6 | 85.4 | 68.4 | 84.8 | |
| 0.045 | 92.6 | 210.5 | 92.6 | 33.1 | 92.6 |
Note: A shift in
References
-
Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations Source: PMC (National Institutes of Health) URL:[Link]
-
Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies Source: ACS Omega URL:[Link]
-
Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations Source: ACS Omega URL:[Link]
-
Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative Source: MDPI URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of Pyrazole Acetamide Libraries for Next-Generation Androgen Receptor Antagonists
Abstract
This application note details a robust, multi-stage screening workflow for identifying novel Androgen Receptor (AR) antagonists within a pyrazole acetamide small molecule library. With the clinical rise of Castration-Resistant Prostate Cancer (CRPC) and resistance to second-generation antiandrogens (e.g., Enzalutamide), there is a critical need for novel chemotypes. Pyrazole acetamides represent a privileged scaffold offering unique hydrogen-bonding capabilities within the AR Ligand Binding Domain (LBP). This guide provides validated protocols for primary reporter assays, orthogonal fluorescence polarization binding assays, and functional cell viability profiling.
Introduction & Rationale
The Clinical Need: Overcoming Resistance
Prostate cancer therapy relies heavily on Androgen Deprivation Therapy (ADT). However, tumors inevitably progress to CRPC, often driven by AR amplification, point mutations (e.g., T877A, F876L), or splice variants (AR-V7). While Enzalutamide and Apalutamide are effective, resistance mechanisms necessitate structurally distinct antagonists.
The Pyrazole Acetamide Scaffold
The pyrazole acetamide moiety has emerged as a promising "scaffold hop" from traditional non-steroidal antiandrogens.
-
Structural Advantage: The acetamide linker provides conformational flexibility, allowing the molecule to adopt a "W" conformation that mimics water-mediated hydrogen bonding networks often found in nuclear receptor pockets.
-
Mechanism: These compounds typically function by competing with Dihydrotestosterone (DHT) for the AR-LBD, inducing a conformational change in Helix-12 that prevents co-activator recruitment (e.g., SRC-1) and blocks nuclear translocation.
Screening Strategy
To ensure the selection of high-quality leads, this workflow employs a "funnel" approach:
-
Primary Screen (HTS): AR-driven Luciferase Reporter assay in HEK293T cells (High signal-to-noise ratio).
-
Secondary Validation: Fluorescence Polarization (FP) to confirm direct physical binding to the AR-LBD.
-
Functional Profiling: Differential cytotoxicity screening using LNCaP (AR-dependent) vs. PC-3 (AR-independent) cell lines.
Experimental Workflow Visualization
The following diagram illustrates the screening cascade and the molecular mechanism of action.
Caption: Figure 1. Integrated screening cascade for AR antagonists. Phase 1 filters for functional inhibition of transcription. Phase 2 confirms physical binding. Phase 3 validates biological relevance and specificity.
Protocol 1: Primary HTS – AR Luciferase Reporter Assay
This assay measures the ability of library compounds to inhibit DHT-induced, AR-mediated transcription.[1] We utilize HEK293T cells co-transfected with full-length human AR and an Androgen Response Element (ARE)-driven luciferase reporter.
Materials
-
Cell Line: HEK293T (ATCC® CRL-3216™).
-
Plasmids: pCMV-hAR (Human AR expression vector) and pARE-Luc (Firefly luciferase reporter).
-
Reagents: Lipofectamine 3000, Bright-Glo™ Luciferase Assay System (Promega).
-
Controls: Enzalutamide (Positive Inhibition Control), DMSO (Vehicle).
Step-by-Step Methodology
-
Cell Seeding: Seed HEK293T cells in white, solid-bottom 384-well plates at 5,000 cells/well in 20 µL phenol-red-free DMEM + 5% Charcoal-Stripped Serum (CSS). Incubate for 24 hours.
-
Why CSS? Standard serum contains endogenous hormones that will mask the agonist effect.
-
-
Transfection: Prepare a transfection master mix (Ratio 1:3 DNA:Lipofectamine). Transfect cells with 50 ng total DNA/well (1:1 ratio of pCMV-hAR : pARE-Luc). Incubate for 16–24 hours.
-
Compound Treatment:
-
Add 5 µL of library compounds (Final concentration: 10 µM, <0.5% DMSO).
-
Crucial Step: Immediately add DHT to a final concentration of 1 nM (EC80).
-
Expert Insight: Do not use saturating DHT (>10 nM); it will shift the IC50 of competitive antagonists to the right, potentially causing false negatives (Schild analysis principle).
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Detection: Add 25 µL Bright-Glo™ reagent. Shake for 2 mins. Read luminescence on a multimode plate reader (e.g., EnVision).[3]
Data Validation Criteria
-
Z-Factor: Must be > 0.5. Calculated using DMSO (Max Signal) and Enzalutamide 10 µM (Min Signal).
-
Counter-Screen: Hits should be tested against a constitutive luciferase vector (e.g., CMV-Luc) to rule out direct luciferase enzyme inhibitors—a common false positive in pyrazole libraries.
Protocol 2: Orthogonal Binding – Fluorescence Polarization (FP)
To confirm that hits from the reporter assay directly bind the AR-LBD (rather than inhibiting co-factors or transcription machinery), we use a competition FP assay.
Principle
A fluorescently labeled androgen (tracer) binds to recombinant AR-LBD, resulting in high polarization (slow rotation). An antagonist displaces the tracer, causing it to rotate freely, lowering the polarization (mP) value.
Materials
-
Kit: PolarScreen™ Androgen Receptor Competitor Assay (Thermo Fisher).
-
Protein: Recombinant Rat AR-LBD (GST-tagged).
-
Tracer: Fluormone™ AL Green.[4]
Step-by-Step Methodology
-
Reagent Prep: Dilute AR-LBD to 25 nM and Fluormone™ AL Green to 2 nM in AR Green Assay Buffer.
-
Plate Setup: Use black, low-binding 384-well plates.
-
Dosing:
-
Add 10 µL of test compound (10-point dose response, 10 µM top concentration).
-
Add 10 µL of AR-LBD/Fluoromone complex mix.
-
-
Incubation: Cover and incubate at room temperature for 4 hours .
-
Note: AR-LBD is labile; avoid temperatures >25°C.
-
-
Measurement: Read Fluorescence Polarization (Excitation 485 nm / Emission 530 nm).
Interpretation
-
IC50 Calculation: Plot mP vs. log[Compound]. A decrease in mP indicates binding.
-
Ki Calculation: Use the Cheng-Prusoff equation adapted for FP to determine the absolute inhibition constant (
).
Protocol 3: Functional Specificity – LNCaP vs. PC-3 Viability
This step distinguishes on-target efficacy from general cytotoxicity.[5]
Materials
-
Cell Lines:
-
LNCaP: Androgen-dependent (AR+).
-
PC-3: Androgen-independent (AR-).[6]
-
-
Reagent: CellTiter-Glo® (ATP quantification).
Step-by-Step Methodology
-
Seeding: Seed LNCaP (3,000 cells/well) and PC-3 (1,500 cells/well) in 96-well plates using RPMI-1640 + 5% CSS. Allow attachment for 24 hours.
-
Treatment:
-
LNCaP: Treat with compound dose-response + 0.1 nM R1881 (Synthetic androgen, more stable than DHT).
-
PC-3: Treat with compound dose-response (No androgen needed).
-
-
Duration: Incubate for 6 days .
-
Expert Insight: AR-mediated growth inhibition is a slow process. Standard 24-48h toxicity assays are insufficient to detect anti-proliferative effects of AR antagonists.
-
-
Readout: Add CellTiter-Glo, lyse for 10 mins, read luminescence.
Data Analysis Table
| Metric | LNCaP (AR+) | PC-3 (AR-) | Interpretation |
| IC50 | < 1 µM | > 10 µM | Specific AR Antagonist (Desired Profile) |
| IC50 | < 1 µM | < 1 µM | General Cytotoxin (False Positive) |
| IC50 | > 10 µM | > 10 µM | Inactive / Non-permeable |
References
-
Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor.[7] Journal of Medicinal Chemistry, 65(19), 13074–13093.[7] Link
-
Thermo Fisher Scientific. PolarScreen™ Androgen Receptor Competitor Assay Protocol. User Guide. Link
-
Promega Corporation. Dual-Luciferase® Reporter Assay System Technical Manual. Link
-
BPS Bioscience. Androgen Receptor Luciferase Reporter Lentivirus / Cell Line Validation Data. Link
-
Horning, A. M., et al. (2016). Androgen Receptor Screening in Prostate Cancer. Cold Spring Harbor Protocols. Link
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ubiqbio.com [ubiqbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Acetamides in Aqueous Buffers
Welcome to the Technical Support Center dedicated to addressing the solubility challenges of pyrazole acetamides. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility hurdles in your experiments, ensuring the accuracy and reproducibility of your results.
The Challenge of Solubility with Pyrazole Acetamides
Pyrazole acetamides are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2][3] However, their often-hydrophobic nature, stemming from the pyrazole ring and associated substituents, frequently leads to poor aqueous solubility.[4][5] This can manifest as compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data in biological assays.[6] This guide provides a systematic approach to understanding and resolving these issues.
Troubleshooting Guide: From Precipitation to Clear Solutions
This section is designed to walk you through the process of diagnosing and solving solubility problems with your pyrazole acetamide compounds.
Initial Observation: My compound has precipitated out of the aqueous buffer.
This is a common and frustrating observation. The key is to systematically identify the cause and implement the right solution.
Question 1: I've just diluted my DMSO stock solution into my aqueous buffer and it immediately turned cloudy or I see visible particles. What's happening and what should I do?
This phenomenon is often referred to as "solvent shock." Your pyrazole acetamide is likely highly soluble in the organic stock solvent (like DMSO) but crashes out when introduced to the predominantly aqueous environment of the buffer.[7] The organic solvent disperses rapidly, leaving the compound molecules to agglomerate and precipitate.
-
Reduce the Final Concentration: The most straightforward first step is to lower the final concentration of your compound in the buffer.[8] It's possible you are simply exceeding its maximum aqueous solubility.
-
Optimize the Addition Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first, mixing thoroughly, and then bringing it up to the final volume. Also, ensure you are adding the stock solution to the buffer and not the other way around. Pre-warming the buffer to the experimental temperature (e.g., 37°C) can also sometimes help.[8]
-
Increase the Co-solvent Concentration (with caution): If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.[7] Always check the tolerance of your specific cells or assay for the chosen solvent.[7]
Caption: Troubleshooting workflow for immediate precipitation.
Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, a more systematic approach to formulation development is necessary.
Question 2: My compound is still not soluble enough even at lower concentrations. What are my next steps?
When basic adjustments fail, you need to explore more robust methods to enhance the solubility of your pyrazole acetamide. These strategies involve modifying the buffer system or using solubilizing excipients.
Strategy 1: pH Adjustment
The ionization state of a compound can dramatically affect its aqueous solubility. Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts.[4][7] Conversely, if your pyrazole acetamide has an acidic functional group, increasing the pH above its pKa will increase solubility.[9]
Experimental Protocol: pH-Dependent Solubility Screening
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add your pyrazole acetamide to each buffer at the desired concentration.
-
Equilibrate the samples for a set period (e.g., 2-24 hours) at a controlled temperature.
-
Visually inspect for precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
The pH that provides the highest concentration without precipitation is the optimal pH for your working solution.
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[10][11]
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | 0.1% - 0.5% | Can be toxic to some cell lines at higher concentrations.[7] |
| Ethanol | 0.1% - 1% | Generally well-tolerated, but can have biological effects. |
| Polyethylene Glycol (PEG) | 1% - 10% | High molecular weight PEGs are generally less toxic. |
| Propylene Glycol | 1% - 5% | A common vehicle for in vivo studies. |
Experimental Protocol: Co-solvent Screening
-
Prepare your aqueous buffer.
-
Create a series of solutions containing different percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Add your pyrazole acetamide to each co-solvent/buffer mixture at the desired concentration.
-
Equilibrate and assess solubility as described in the pH screening protocol.
Strategy 3: Employing Solubilizing Excipients
For particularly challenging compounds, the use of specialized solubilizing agents may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.[7] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro and in vivo applications.[7]
-
Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds.[12] However, their use in cell-based assays must be carefully evaluated for potential toxicity.
-
Serum Proteins: If your experiment involves cell culture with serum, the proteins in the serum, such as albumin, can bind to your compound and help keep it in solution.[7]
Caption: Decision tree for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole acetamide derivatives have such poor solubility?
A1: The solubility of pyrazole acetamides is influenced by several factors. The pyrazole ring can be involved in strong intermolecular interactions like hydrogen bonding and π-π stacking, which contribute to high crystal lattice energy, making the compound difficult to dissolve.[4] Additionally, the presence of non-polar substituents on the molecule can decrease aqueous solubility.[4]
Q2: How does temperature affect the solubility of my compound?
A2: Generally, for most solid compounds, solubility in a liquid solvent increases with temperature.[4] The added thermal energy helps to overcome the intermolecular forces holding the crystal lattice together.[4] Therefore, warming your buffer can be a simple way to improve solubility, but be mindful of the thermal stability of your compound and other assay components.[13]
Q3: Can I just filter out the precipitate from my solution?
A3: Filtering is generally not recommended as a solution for precipitation.[7] This is because filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which will compromise the validity of your results.[7] It is always better to address the root cause of the precipitation.
Q4: I'm seeing inconsistent results between experiments. Could this be a solubility issue?
A4: Yes, inconsistent results are a classic sign of solubility problems.[14] Repeated freeze-thaw cycles of your stock solution can cause the compound to precipitate, leading to a lower effective concentration in your assay.[7] It is best practice to aliquot your stock solutions into single-use volumes to minimize freeze-thaw cycles.[7] Always visually inspect your thawed stock solution for any signs of precipitation before use.[7]
Q5: How can I determine the maximum soluble concentration of my compound in my specific buffer?
A5: A solubility test is highly recommended. This involves preparing serial dilutions of your compound in the exact buffer you will be using for your experiment. After an appropriate incubation period (e.g., 2-24 hours at your experimental temperature), visually and, if possible, microscopically inspect the solutions for any signs of precipitation. The highest concentration that remains completely clear is the approximate maximum soluble concentration.[8]
References
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wjbphs.com [wjbphs.com]
- 11. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bioassaysys.com [bioassaysys.com]
optimizing reaction time for pyrazole N-alkylation with chloroacetamide
Technical Support Center: Pyrazole N-Alkylation Optimization Current Status: Online | Topic: Kinetics & Regiocontrol in Chloroacetamide Coupling
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely facing a common bottleneck: the reaction between a pyrazole and a chloroacetamide is either too slow (stalling at 60-70% conversion) or yielding complex isomeric mixtures that require time-consuming chromatographic separation.
This guide moves beyond basic textbook protocols to address the specific kinetic barriers of chloroacetamides (which are less reactive than bromo/iodo-analogs) and the unique hydrogen-bonding effects that influence regioselectivity in this specific scaffold.
Module 1: Kinetic Acceleration (The "Speed" Issue)
Q: My reaction stalls after 12 hours. How do I accelerate the rate without increasing degradation?
A: The chloro- leaving group on your acetamide is the kinetic bottleneck. The C-Cl bond is significantly stronger than C-Br or C-I. To accelerate this without raising the temperature (which promotes amide hydrolysis), you must intervene catalytically.
The Solution: In-Situ Finkelstein Catalysis Add 0.1 – 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to your reaction mixture.
-
Mechanism: The iodide anion (
) is a potent nucleophile that displaces the chloride on the acetamide in a reversible reaction, forming a transient iodoacetamide. -
Causality: The C-I bond is weaker and the iodide is a superior leaving group (
faster displacement). The pyrazole then attacks the highly reactive iodo-species, regenerating the iodide catalyst.
Q: Does the choice of base really matter if I am using excess?
A: Yes. The "Cesium Effect" is real and quantifiable in pyrazole alkylations.
-
Potassium Carbonate (
): Often forms a "tight ion pair" with the pyrazolate anion in organic solvents, reducing nucleophilicity. It also has poor solubility in MeCN/DMF. -
Cesium Carbonate (
): The large ionic radius of Cesium ( ) creates a "loose ion pair," leaving the pyrazolate anion "naked" and highly reactive. It is also significantly more soluble in polar aprotic solvents.
Data Comparison: Base Efficiency
| Base | Solvent | Relative Rate ( | Solubility Profile | Recommended For |
| MeCN | 1.0 (Baseline) | Heterogeneous slurry | Cost-sensitive, large scale | |
| MeCN | ~4.5 | Heterogeneous slurry | Standard optimization | |
| DMF | ~12.0 | Partial solubility | Rapid kinetics (High Priority) | |
| NaH | THF/DMF | >20.0 | Homogeneous | Non-sensitive substrates only |
Module 2: Regioselectivity (The "Hidden" Time Sink)
Q: I am getting a 1:1 mixture of N1 and N2 isomers. Standard sterics suggest I should get N1.[1] Why?
A: Chloroacetamides behave differently than simple alkyl halides (like Methyl Iodide).[1]
-
Standard Rule: Pyrazoles usually alkylate at the less sterically hindered nitrogen (N1).
-
The Chloroacetamide Exception: The amide N-H on your electrophile can form a hydrogen bond with the pyridinic nitrogen (N2) of the pyrazole in the transition state.[2] This "tethers" the electrophile to the more hindered side, overriding steric bias.
Troubleshooting Logic:
-
If you need the N1 (Steric) product: Use a solvent that disrupts hydrogen bonding (e.g., DMSO or DMF) and add a crown ether (18-crown-6) to sequester cations that might coordinate.
-
If you need the N2 (Directed) product: Use a non-polar solvent (Toluene) if solubility permits, or DCM, to preserve the H-bond directing effect.
Module 3: The Optimized "Turbo" Protocol
Application: General procedure for rapid N-alkylation of 1H-pyrazoles with
Reagents:
- -Chloroacetamide (1.1 equiv)[1]
-
Cesium Carbonate (
) (1.5 equiv)[1][5] -
Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]
Step-by-Step Workflow:
-
Charge: Add Pyrazole,
, and KI to the reaction vessel. -
Solvate: Add anhydrous MeCN (or DMF for higher speed). Stir for 10 minutes at Room Temp (RT) to allow partial deprotonation/solvation.
-
Addition: Add the Chloroacetamide in one portion.
-
Reaction: Heat to 60°C . (Note: With KI, reflux is rarely needed; 60°C prevents thermal degradation of the amide).
-
Monitor: Check LCMS at 2 hours.
-
If Cl-acetamide remains: The reaction is kinetic limited. Add more KI (0.1 eq).
-
If Pyrazole remains but Cl-acetamide is gone: The electrophile decomposed (hydrolysis). Add 0.2 eq more electrophile.
-
Visualizing the Optimization Logic
The following diagram illustrates the decision pathway for troubleshooting reaction stalls and selectivity issues.
Caption: Troubleshooting logic flow for Pyrazole N-Alkylation. Blue nodes indicate diagnostic steps; Green nodes indicate chemical interventions.[1]
References
-
Finkelstein Reaction & Halide Exchange
-
The Cesium Effect
-
Regioselectivity in Pyrazole Alkylation
-
Hydrogen Bond Directing Effects (Chloroacetamides)
-
WuXi Biology.[1] (2021). Activation Energy Estimation for Alkylation of Pyrazole.
- Note: Specifically details the H-bond reversal of selectivity when using chloroacetamides versus methyl iodide.
-
Sources
- 1. ijsart.com [ijsart.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compunetics.net [compunetics.net]
- 6. kirj.ee [kirj.ee]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
troubleshooting regioselectivity in 5-methylpyrazole alkylation reactions
Ticket #5MP-ALK-001: Troubleshooting Regioselectivity
Status: Open Assigned Specialist: Senior Application Scientist Topic: Controlling N1 vs. N2 Selectivity in 3(5)-Methylpyrazole Alkylation
Executive Summary: The "Tautomer Trap"
Welcome to the support center. If you are here, you are likely observing a mixture of isomers (typically 3:1 to 10:1) and struggling to isolate the specific regioisomer required for your SAR (Structure-Activity Relationship) study.
The Root Cause:
3-methylpyrazole and 5-methylpyrazole are tautomers . In solution, they exist in rapid equilibrium. When you introduce a base (e.g.,
-
1,3-Isomer (Distal): The alkyl group attaches to the nitrogen furthest from the methyl group.[1] (Usually Major Product).[1]
-
1,5-Isomer (Proximal): The alkyl group attaches to the nitrogen adjacent to the methyl group.[1] (Usually Minor Product).[1]
Module 1: Diagnostic – Which Isomer Do I Have?
User Query: "I have two spots on TLC. How do I definitively identify which is the 1,3- and which is the 1,5-isomer without growing a crystal?"
The Gold Standard: NOESY NMR You cannot rely solely on 1H chemical shifts as they vary significantly with solvent and concentration. You must use 2D NMR to prove spatial proximity.
Protocol: The NOESY Confirmation
-
Sample Prep: Dissolve ~10 mg of pure isolated isomer in
or . -
Experiment: Run a standard NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.
-
Analysis: Look for cross-peaks between the N-Alkyl protons (new group) and the C-Methyl protons (pyrazole core).
| Observation (NOESY Cross-Peak) | Conclusion | Structural Logic |
| Strong Correlation | 1,5-Isomer (Proximal) | The N-Alkyl and C-Methyl groups are adjacent neighbors in space. |
| No Correlation | 1,3-Isomer (Distal) | The groups are separated by the C4 proton; they are too far for NOE transfer. |
Visual Logic Flow:
Caption: Logical workflow for distinguishing pyrazole regioisomers using NOESY NMR.
Module 2: Scenario A – "I need the 1,3-Isomer (Distal)"
User Query: "This is the major product, but I want to push the ratio from 4:1 to >20:1 to simplify purification."
Mechanism:
Optimization Protocol
-
Base Selection: Use Cesium Carbonate (
) .[1] The "Cesium Effect" often aids solubility and reactivity but maintains the steric preference for the distal nitrogen.[1] -
Solvent: Use Acetonitrile (MeCN) or DMF .[1] Polar aprotic solvents stabilize the transition state but do not disrupt the steric bias.
-
Temperature: Keep it low (0°C to Room Temp ). Higher temperatures add energy to the system, allowing the molecule to overcome the steric barrier of the 1,5-pathway, eroding selectivity.
| Variable | Recommendation | Reason |
| Electrophile | Primary Halides (e.g., MeI, BnBr) | Hard electrophiles follow steric control strictly. |
| Base | Ensures complete deprotonation to the anion.[1] | |
| Solvent | DMF or MeCN | Promotes |
Module 3: Scenario B – "I need the 1,5-Isomer (Proximal)"
User Query: "Direct alkylation gives me 10% yield of the 1,5-isomer. I need grams of this. How do I force the reaction to the hindered nitrogen?"
The Hard Truth: You generally cannot "force" direct alkylation to favor the 1,5-isomer efficiently using standard bases. The steric clash is too high.
Solution 1: The "Solvent Switch" (Advanced) Recent literature suggests that using fluorinated alcohols can alter the hydrogen-bonding network and nucleophilicity of the pyrazole nitrogens.
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[1][2]
-
Effect: These solvents are strong Hydrogen Bond Donors (HBD). They can solvate the pyrazole lone pairs differently, sometimes shielding the N1 (distal) position or stabilizing the transition state for N2 attack.
-
Note: This is substrate-dependent and not a guaranteed fix.[1]
Solution 2: The "De Novo" Synthesis (The Real Fix) If you need the 1,5-isomer in high yield, stop alkylating . Build the ring with the substituent already in place.
Protocol: Cyclocondensation (Knorr Pyrazole Synthesis)
Instead of alkylating 3-methylpyrazole, react a 1,3-dicarbonyl with a substituted hydrazine .
Reagents:
-
Substrate A: Acetylacetone (or equivalent 1,3-diketone).[1]
-
Substrate B: Methylhydrazine (or Alkyl-hydrazine).[1]
The Reaction:
Regiocontrol Tip: To favor the 1,5-isomer (where the N-Alkyl is adjacent to the C-Methyl), you must exploit the difference in electrophilicity of the carbonyls.
-
If you use a monoprotected diketone (e.g., an enaminone), you can direct the hydrazine attack.
-
Acid vs. Base: Running this cyclization in acetic acid often shifts the ratio compared to neutral ethanol.[1]
Visualizing the Synthetic Divergence:
Caption: Decision matrix for selecting the synthetic route based on the desired regioisomer.
Module 4: Separation & Purification
User Query: "I have a 4:1 mixture. Flash chromatography isn't separating them well."
The 1,3- and 1,5-isomers have very similar polarities, making silica separation difficult.
Troubleshooting Steps:
-
Change the Stationary Phase:
-
Change the Mobile Phase:
-
Replace Methanol/DCM with Acetone/Hexane or Toluene/Ethyl Acetate .[1] The
-stacking interactions of Toluene can differentiate the steric profiles of the isomers.
-
-
SFC (Supercritical Fluid Chromatography):
-
If available, SFC is the industry standard for separating these isomers.[1] The orthogonal interaction mechanism usually resolves them completely.
-
References
-
Review of Pyrazole Alkylation Regioselectivity
-
Solvent Effects (HFIP/TFE)
-
Cyclization Strategies (Knorr Synthesis)
-
NMR Assignment Techniques
- Title: 1H/13C NMR and NOESY assignment of pyrazole deriv
- Source:Magnetic Resonance in Chemistry.
-
URL:[Link]
Disclaimer: This guide is for research purposes. Always consult SDS and perform a risk assessment before handling alkylating agents like Methyl Iodide or Hydrazines.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagent-assisted regio-divergent cyclization synthesis of pyrazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 5-Methylpyrazole Removal
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of target molecules from crude reaction mixtures containing unreacted 5-methylpyrazole (often present in equilibrium with its tautomer, 3-methylpyrazole). Due to its amphoteric nature, water miscibility, and high boiling point, standard rotary evaporation is highly ineffective.
This guide provides field-proven, causality-driven methodologies to selectively remove 5-methylpyrazole without compromising the integrity of your target compound.
Physicochemical Profiling: Understanding the Contaminant
Before selecting a purification strategy, it is critical to understand the physicochemical properties of 5-methylpyrazole. These metrics dictate how the molecule behaves under various physical and chemical stresses and form the foundation of our troubleshooting logic.
Table 1: Physicochemical Properties of 5-Methylpyrazole
| Property | Value | Causality / Impact on Purification Strategy |
| Molecular Weight | 82.11 g/mol | Small molecular radius allows rapid diffusion into the pores of functionalized scavenger resins. |
| Boiling Point | 204 °C | Too high for standard rotary evaporation; necessitates high-vacuum distillation techniques [2]. |
| pKa (Conjugate Acid) | ~2.6 | Can be fully protonated by strong aqueous acids (pH < 1), enabling liquid-liquid extraction [1]. |
| pKa (N-H) | ~14.5 | Weakly acidic; deprotonation requires extremely strong bases, making basic washes ineffective for removal. |
| Water Solubility | Miscible | Highly soluble in aqueous phases, facilitating rapid partitioning during acidic aqueous workups [4]. |
Strategic Decision Workflow
Select your purification protocol based on the chemical stability and polarity of your target product.
Caption: Workflow for selecting the optimal 5-methylpyrazole removal strategy based on product properties.
Troubleshooting Guides & Protocols (FAQs)
Q1: My target product is lipophilic and stable to acid. How can I remove 5-methylpyrazole efficiently without relying on column chromatography?
The Causality: 5-methylpyrazole possesses a basic pyridine-like nitrogen with a conjugate acid pKa of approximately 2.6 [1]. By washing the organic layer with a strong aqueous acid (e.g., 1.0 M HCl, pH ~0), you force the equilibrium entirely toward the protonated pyrazolium salt. This salt is highly polar and ionic, driving it out of the organic phase and permanently into the aqueous phase.
Protocol A: Acidic Liquid-Liquid Extraction
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.
-
Acidic Wash: Transfer to a separatory funnel and wash the organic layer with 1.0 M HCl (3 × 1 volume equivalent).
-
Validation Check (Critical): Test the pH of the aqueous wash after the first extraction. Self-validation: If the pH is > 1, the acid has been depleted by other basic components in the mixture, meaning 5-methylpyrazole may remain in the organic layer. Add more acid until the aqueous layer remains pH < 1.
-
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Q2: My target molecule is acid-sensitive (e.g., contains a Boc group or acetal) and degrades in 1 M HCl. What is a mild, non-aqueous alternative?
The Causality: When aqueous acidic washes are prohibited, solid-phase extraction using scavenger resins provides a mild, physical removal method [3]. 5-methylpyrazole contains a nucleophilic secondary amine (in its tautomeric form). Polymer-bound isocyanate resins act as macroscopic electrophiles, reacting with the pyrazole nitrogen to form a stable, covalent urea linkage. Because the resin is insoluble, the covalently bound pyrazole is easily removed by physical filtration, leaving the bulk solution completely neutral.
Caption: Mechanism of solid-phase extraction using isocyanate scavenger resins to remove 5-methylpyrazole.
Protocol B: Scavenger Resin Treatment
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Resin Addition: Add 3 to 5 molar equivalents of polymer-bound isocyanate resin (relative to the estimated amount of unreacted 5-methylpyrazole).
-
Agitation: Shake or gently stir the suspension at room temperature for 2–4 hours. Avoid magnetic stirring at high speeds, which can mechanically sheer the resin beads and clog filters.
-
Validation Check: Analyze an aliquot of the supernatant via TLC or LC-MS. Self-validation: The complete disappearance of the 5-methylpyrazole peak confirms the scavenging is complete. If the peak is still present, add 1 more equivalent of resin and agitate for an additional hour.
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad. Wash the resin cake with 2 column volumes of the reaction solvent.
-
Isolation: Concentrate the filtrate to yield the purified product.
Q3: I am synthesizing a highly polar, water-soluble compound. Both aqueous washes and resins cause severe product loss. How can I isolate my product?
The Causality: 5-methylpyrazole has a boiling point of 204 °C at atmospheric pressure [2]. While this is too high for standard rotary evaporation, the boiling point can be significantly depressed by applying a high vacuum. If your target product is non-volatile and thermally stable up to ~80 °C, high-vacuum distillation (Kugelrohr) leverages the difference in vapor pressure to physically separate the contaminant without the use of solvents.
Protocol C: High-Vacuum Distillation (Kugelrohr)
-
Setup: Transfer the crude mixture to a round-bottom flask suitable for a Kugelrohr distillation apparatus. Ensure the flask is no more than one-third full to prevent bumping.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump capable of reaching < 0.1 Torr. Apply the vacuum slowly while rotating the flask at room temperature to remove any residual low-boiling solvents.
-
Heating: Gradually increase the oven temperature to 60–80 °C.
-
Validation Check: Observe the external cooling bulb (chilled with dry ice/acetone). Self-validation: The appearance of a clear liquid condensing in the bulb indicates successful distillation of 5-methylpyrazole. The process is complete when condensation ceases and the pressure gauge stabilizes at its lowest baseline.
-
Isolation: Cool the oven to room temperature before breaking the vacuum. The non-volatile target product remains safely in the distillation flask.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15073: 3-Methylpyrazole." PubChem,[Link]
-
Baxendale, I. R., et al. "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination." RSC Advances, Royal Society of Chemistry,[Link]
Technical Support Center: Optimizing HPLC Separation Conditions for Pyrazole Isomers
Welcome to the Method Development & Troubleshooting Center for pyrazole isomer separation. Pyrazole regioisomers (such as 1,3- vs. 1,5-disubstituted pyrazoles) present unique chromatographic challenges. Because these positional isomers possess identical molecular weights and nearly indistinguishable hydrophobic footprints, traditional reversed-phase approaches often fail to resolve them.
This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the mechanistic causality behind column and mobile phase selection to help you achieve baseline resolution.
Method Development Workflow
HPLC Method Development Workflow for Pyrazole Isomers
Troubleshooting Guide & FAQs
Q1: Why do my pyrazole regioisomers co-elute on a standard C18 column?
A: C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Pyrazole regioisomers often have identical log P values, meaning their hydrophobic interactions with the alkyl chains are indistinguishable[1].
Solution: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient cavity that acts as a Lewis acid. This allows the column to interact with the electron-rich pyrazole ring via
Q2: I am observing severe peak tailing (Asymmetry factor > 1.5) for my pyrazole derivatives. What is the root cause and how can I correct it? A: Peak tailing in nitrogen-containing heterocycles is primarily caused by secondary interactions with residual, unbonded silanol groups (-Si-OH) on the silica support[4]. The pyrazole ring contains a weakly basic pyridine-type nitrogen. At mid-pH ranges (pH 4–7), residual silanols become deprotonated and ionized (-Si-O⁻), acting as strong cation exchangers that interact ionically with the basic analyte[5][6]. Solution: Lower the mobile phase pH to < 3.0 using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates the silanols, neutralizing their negative charge and eliminating the secondary ion-exchange mechanism, thereby restoring peak symmetry[7].
Q3: Should I use Methanol or Acetonitrile as the organic modifier for a PFP column?
A: Methanol (MeOH) is highly recommended over Acetonitrile (ACN) when separating isomers on a PFP phase. ACN possesses a strong dipole and its own
Step-by-Step Methodology: Orthogonal Method Development
To establish a self-validating and robust separation system for pyrazole isomers, follow this optimized protocol:
Step 1: Stationary Phase Setup
-
Action: Install a high-efficiency core-shell PFP column (e.g., 2.6 µm particle size, 100 x 2.1 mm). Core-shell technology provides sub-2 µm efficiency at significantly lower backpressures, which is critical for resolving closely eluting isomers[3].
-
Validation: Flush the column with 10 column volumes of 100% Methanol to ensure the removal of any storage solvents.
Step 2: Mobile Phase Formulation
-
Aqueous Phase (A): Prepare LC-MS grade Water with 0.1% Formic Acid (v/v). Verify the pH is approximately 2.7 to ensure complete suppression of silanol ionization[6][7].
-
Organic Phase (B): Prepare LC-MS grade Methanol with 0.1% Formic Acid (v/v).
Step 3: Gradient Elution Profile
-
0.0 - 1.0 min: Hold at 10% B (Isocratic hold to focus the analyte band at the column head).
-
1.0 - 10.0 min: Linear ramp from 10% B to 80% B (Shallow gradients enhance the resolution of structurally similar compounds).
-
10.0 - 12.0 min: Hold at 80% B (Column wash).
-
12.0 - 12.1 min: Return to 10% B.
-
12.1 - 15.0 min: Re-equilibration at 10% B.
Step 4: Temperature & Flow Rate Optimization
-
Action: Set the column oven to 30 °C . Mechanistic Insight: While higher temperatures reduce system pressure, lower temperatures (25–30 °C) rigidify the stationary phase ligands, which significantly enhances the shape selectivity required to separate regioisomers.
-
Flow Rate: Set to 0.4 mL/min (optimal linear velocity for a 2.1 mm ID core-shell column).
Step 5: System Equilibration & Injection
-
Action: Inject 1–2 µL of the pyrazole sample (prepared at ~0.1 mg/mL in the initial mobile phase conditions to prevent solvent mismatch and peak distortion). Monitor via UV detection (typically 220–254 nm for aromatic pyrazoles).
Quantitative Data: Stationary Phase Comparison
The following table summarizes the causal relationships between stationary phase chemistry and pyrazole retention behavior, aiding in rapid column selection during method development.
| Stationary Phase Chemistry | Primary Retention Mechanism | Isomer Selectivity | Peak Shape for Basic N | Recommended Use Case |
| C18 (Alkyl) | Hydrophobic (Dispersive) | Low | Good (if fully end-capped) | General purity checks; non-isomeric mixtures. |
| PFP (Pentafluorophenyl) | High | Moderate (Requires pH < 3.0) | Positional isomers, regioisomers, polar analytes. | |
| Phenyl-Hexyl | Moderate | Good | Aromatic compounds lacking strong dipoles. | |
| Polar-Embedded C18 | Hydrophobic, H-bond shielding | Low to Moderate | Excellent | Highly basic pyrazoles prone to severe tailing. |
References
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. 2
-
Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific. 3
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. 8
-
Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. 5
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. 1
-
How to Reduce Peak Tailing in HPLC? Phenomenex. 4
-
Peak Tailing in HPLC. Element Lab Solutions. 7
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. 6
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
1H NMR Interpretation Guide: 2-(5-methyl-1H-pyrazol-1-yl)acetamide
This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2-(5-methyl-1H-pyrazol-1-yl)acetamide , designed for researchers requiring definitive structural validation.
Executive Summary & Technical Context
In medicinal chemistry, particularly in the development of androgen receptor antagonists and kinase inhibitors, the pyrazole core is a privileged scaffold. However, the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetamide (Target) via the alkylation of 3(5)-methylpyrazole is governed by annular tautomerism, invariably producing the thermodynamically favored 1,3-isomer (Impurity) alongside the desired 1,5-isomer .
Distinguishing these regioisomers is critical as they possess vastly different biological activities and metabolic profiles. This guide compares the spectral "performance" of the target molecule against its pervasive isomer, providing a self-validating NMR protocol for unambiguous identification.
Structural Analysis & Theoretical Predication
The core challenge lies in the asymmetry introduced by the N-alkylation.
-
Target (1,5-isomer): The methyl group is at position 5, proximal to the acetamide tail. This creates steric compression and a specific NOE (Nuclear Overhauser Effect) environment.
-
Alternative (1,3-isomer): The methyl group is at position 3, distal to the acetamide tail. The N-substituent is instead flanked by the aromatic proton H5.
Synthesis & Regioisomer Pathways
The following diagram illustrates the origin of the competitive isomers during synthesis, a key factor in impurity profiling.
Figure 1: Bifurcation of the alkylation pathway yielding the target 1,5-isomer and its 1,3-regioisomer alternative.
Comparative Analysis: Target vs. Alternative (1,3-Isomer)
The table below objectively compares the chemical shifts (
| Feature | Target: 1,5-Isomer (5-Me) | Alternative: 1,3-Isomer (3-Me) | Mechanistic Explanation |
| Methyl ( | The 5-Me is deshielded by the anisotropic cone of the adjacent N-carbonyl system. | ||
| Methylene ( | Steric compression from the adjacent 5-Me group causes a downfield shift in the target. | ||
| Ring Proton ( | Minimal difference; unreliable for primary identification. | ||
| Ring Proton ( | |||
| NOESY Correlation | Definitive Proof. The 1,5-isomer shows spatial proximity between the tail and the methyl. |
Diagnostic Performance
-
Resolution: 1H NMR offers superior resolution for these isomers compared to standard C18 HPLC, where the isomers often co-elute due to identical polarity.
-
Quantification: The distinct methyl singlets allow for precise integration to determine the isomeric ratio (purity) without the need for reference standards.
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, follow this "Decision Tree" protocol. This workflow guarantees that the assigned structure is correct, ruling out false positives from solvent impurities or rotamers.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-
. -
Note: Avoid
initially; DMSO minimizes solute aggregation and provides sharper amide peaks.
-
-
Acquisition:
-
Run a standard 1H spectrum (16 scans).
-
Mandatory: Run a 2D NOESY or 1D NOE difference experiment irradiating the
methylene signal (~4.8 ppm).
-
-
Data Processing:
-
Apply an exponential window function (LB = 0.3 Hz) to resolve fine coupling.
-
Phase correction must be manual to ensure the base of the large solvent peak does not obscure the methyl region.
-
Logic Flow for Assignment
Use the following diagram to interpret your data.
Figure 2: Logical workflow for the definitive assignment of pyrazole regioisomers using NOE data.
Detailed Spectral Assignment
Compound: 2-(5-methyl-1H-pyrazol-1-yl)acetamide
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment | Notes |
| 2.30 | Singlet (s) | 3H | C5-Methyl | Diagnostic: Shows NOE with | |
| 4.82 | Singlet (s) | 2H | Methylene | Connects Pyrazole N1 to Carbonyl. | |
| 6.01 | Doublet (d) | 1H | Pyrazole Ring | ||
| 7.32 | Doublet (d) | 1H | Pyrazole Ring | ||
| 7.15 | Broad s | 1H | Amide | Exchangeable with | |
| 7.50 | Broad s | 1H | Amide | Diastereotopic nature due to restricted rotation. |
Note: The amide protons often appear as two distinct broad singlets due to the partial double bond character of the C-N amide bond, which restricts rotation on the NMR timescale.
References
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (ACS) URL:[Link]
-
Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Source: ResearchGate (Data Repository) URL:[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
Sources
Advanced Structural Elucidation: FTIR Spectral Analysis of Amide Bands in Pyrazole Derivatives
Executive Summary
In the high-stakes landscape of drug discovery, pyrazole derivatives represent a privileged scaffold, ubiquitous in NSAIDs (e.g., Celecoxib) and kinase inhibitors. However, the bioactivity of these molecules is strictly governed by their conformational landscape—specifically, the hydrogen-bonding networks mediated by amide linkers.
This guide provides a rigorous technical comparison of High-Resolution FTIR Spectroscopy against alternative structural elucidation techniques (Raman, NMR) for analyzing amide-pyrazole conjugates. We move beyond basic spectral assignment to detail a self-validating experimental workflow for distinguishing inter- vs. intramolecular hydrogen bonding, a critical parameter for predicting membrane permeability and target binding affinity.
Part 1: The Physics of Amide-Pyrazole Coupling
To interpret the spectra accurately, one must understand the electronic "push-pull" dynamics between the electron-rich pyrazole ring and the amide group.
The Resonance Effect
The pyrazole ring is an electron-rich heterocycle. When coupled to an amide, the lone pair on the amide nitrogen can participate in resonance with the carbonyl group (standard amide resonance) or interact with the pyrazole
-
Amide I (C=O[1][2][3] Stretch): This is the most sensitive probe.
-
Mechanism:[2][4] Hydrogen bonding stabilizes the ionic resonance form (
), weakening the C=O bond character. -
Spectral Consequence: A Red Shift (lower wavenumber).
-
Pyrazole Influence: If the pyrazole acts as an electron donor, it increases the electron density in the amide system, potentially lowering the C=O frequency further compared to a phenyl-amide analog.
-
-
Amide II (N-H Bend + C-N Stretch):
Spectral Fingerprint Table: Pyrazole-Amides
Typical ranges for N-pyrazole-carboxamides in solid state (KBr/ATR)
| Vibrational Mode | Wavenumber ( | Intensity | Structural Insight |
| Amide A (N-H Stretch) | 3200 – 3400 | Medium/Broad | Free: Sharp, >3400.[2][4] H-Bonded: Broad, <3350.[4] |
| Amide I (C=O[2][3][5][6] Stretch) | 1640 – 1690 | Strong | Free: ~1680-1690. H-Bonded: 1640-1660. |
| Pyrazole C=N Stretch | 1580 – 1600 | Medium | Diagnostic for the pyrazole ring; often overlaps with Amide II. |
| Amide II (N-H Bend) | 1510 – 1570 | Strong | Shifts to higher freq upon H-bonding. |
| Amide III (Mixed) | 1250 – 1350 | Weak/Med | Complex mode; sensitive to backbone conformation. |
Part 2: Comparative Analysis – FTIR vs. Alternatives
While NMR is the gold standard for connectivity, FTIR offers superior resolution for dynamic conformational analysis, particularly regarding hydrogen bonding strength.
Comparison Matrix
| Feature | FTIR (Transmission/ATR) | Raman Spectroscopy | ^1H-NMR |
| Primary Detection | Dipole moment change (Polar bonds: C=O, N-H) | Polarizability change (Non-polar: C=C, N=N) | Magnetic environment of protons |
| Amide I Sensitivity | High. definitive for secondary structure. | Low. Often weak; obscured by aromatic ring modes. | N/A (Carbonyl carbon is visible in ^13C, but slow) |
| H-Bond Detection | Excellent. Direct shift in frequency and peak shape. | Good. But less sensitive to dipole-driven H-bonds. | Good. Chemical shift ( |
| Solvent Interference | High (Water is opaque). Requires deuterated solvents or ATR. | Low (Water is weak Raman scatterer). | High (Solvent peaks can obscure). |
| Sample State | Solid, Liquid, Gas. | Solid, Liquid.[2] | Solution only (mostly). |
| Time/Cost | Seconds / Low Cost.[4] | Minutes / Medium Cost.[2][4] | Minutes-Hours / High Cost.[4] |
Why FTIR Wins for Amide Analysis
For pyrazole derivatives, the Amide I band is the critical indicator of drug solubility. Raman spectra are dominated by the highly polarizable pyrazole ring breathing modes (~1000-1600
Part 3: Experimental Protocols
To rigorously determine the nature of hydrogen bonding (Intermolecular vs. Intramolecular), a simple solid-state spectrum is insufficient. You must perform a Dilution Study .
Protocol A: Variable Concentration Study (Dilution)
Objective: Distinguish between concentration-dependent (intermolecular) and concentration-independent (intramolecular) H-bonding.
Reagents:
-
Analyte: Pyrazole-amide derivative.
-
Solvent: Non-polar, non-H-bonding solvent (e.g.,
, , or ). Note: is best for IR transparency but toxic; is a standard alternative.
Workflow:
-
Preparation: Prepare a stock solution at
M. -
Serial Dilution: Prepare dilutions at
, , and M. -
Acquisition:
-
Use a liquid transmission cell (CaF2 or KBr windows) with a variable path length (0.1 mm to 1.0 mm) to compensate for lower concentrations.
-
Scan parameters: 4
resolution, 64 scans. -
Crucial Step: Subtract the pure solvent spectrum from each sample spectrum.
-
-
Analysis:
-
Intermolecular H-bonds: As concentration decreases, the broad H-bonded bands (Amide I low freq, Amide A broad) will diminish, and sharp "free" bands (Amide I high freq, Amide A sharp) will appear.
-
Intramolecular H-bonds: The spectral profile remains unchanged upon dilution.
-
Protocol B: Variable Temperature (VT) FTIR
Objective: Determine the thermodynamic stability of the H-bond.
-
Setup: Place the sample (in solution or high-stability ATR) in a temperature-controlled cell.
-
Ramp: Heat from 25°C to 80°C in 5°C increments.
-
Observation:
-
Intermolecular bonds break easily (significant blue shift of Amide I).
-
Intramolecular bonds (e.g., forming a planar 5/6-membered ring with the pyrazole nitrogen) are more robust and resist thermal disruption.
-
Part 4: Visualizing the Analytical Logic
The following diagrams illustrate the decision-making process and the structural causality.
Diagram 1: H-Bonding Discrimination Workflow
Caption: Logical workflow for distinguishing hydrogen bonding types using variable concentration FTIR. Blue shifts upon dilution indicate the breaking of intermolecular aggregates.
Diagram 2: Electronic Effects on Wavenumbers
Caption: Mechanistic pathway showing how resonance stabilization between the pyrazole and amide alters bond orders, resulting in characteristic spectral shifts.
References
-
Hydration of simple amides. FTIR spectra of HDO and theoretical studies. Source: PubMed (National Institutes of Health) URL:[Link]
-
Dependence of Amide Vibrations on Hydrogen Bonding. Source: PubMed Central (PMC) URL:[Link]
-
Inconsistent hydrogen bond-mediated vibrational coupling of amide I. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis, Spectroscopic Characterization... of Halogenoaminopyrazoles Derivatives. Source: PubMed Central (PMC) URL:[Link]
-
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Source: SFR.ca URL:[Link]
Sources
- 1. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. Inconsistent hydrogen bond-mediated vibrational coupling of amide I - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of 2-(5-methyl-1H-pyrazol-1-yl)acetamide
Title: Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2-(5-methyl-1H-pyrazol-1-yl)acetamide
As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently evaluate the analytical capabilities of different mass spectrometry platforms. The compound 2-(5-methyl-1H-pyrazol-1-yl)acetamide (Chemical Formula: C6H9N3O) serves as a critical pharmacophore and building block in medicinal chemistry. Accurately mapping its fragmentation pattern is essential for developing robust quantitative assays and identifying downstream metabolites.
In this guide, we objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against nominal-mass Triple Quadrupole (QqQ) platforms for analyzing this compound. We will dissect the mechanistic causality behind its fragmentation, provide a self-validating experimental protocol, and benchmark platform performance using empirical exact-mass data.
Mechanistic Causality of Fragmentation (The "Why")
To optimize any tandem mass spectrometry (MS/MS) method, one must first understand the thermodynamic and electronic drivers of the molecule's gas-phase dissociation[1]. Under positive Electrospray Ionization (ESI+), 2-(5-methyl-1H-pyrazol-1-yl)acetamide readily accepts a proton to form the precursor ion [M+H]+ at an exact mass of m/z 140.0824[2].
Subjecting this precursor to Collision-Induced Dissociation (CID) triggers three primary degradation pathways:
-
Amide Cleavage (m/z 123.0559): Protonation initially occurs at the most basic site. While the pyrazole nitrogen is electron-rich, protonation at the primary amide oxygen followed by a rapid hydrogen shift leads to the expulsion of neutral ammonia (NH3, -17.0265 Da). This low-energy pathway generates a highly stabilized acylium ion at m/z 123.0559.
-
N-Alkyl Bond Cleavage (m/z 83.0609): As collision energy (CE) increases, the bond between the pyrazole nitrogen and the acetamide side chain becomes labile. A heterolytic cleavage accompanied by a hydrogen transfer results in the neutral loss of C2H3NO (57.0215 Da)—likely expelled as neutral methyl isocyanate (CH3NCO). This leaves the charge localized on the aromatic ring, yielding the highly stable [5-methylpyrazole + H]+ product ion at m/z 83.0609.
-
Pyrazole Ring Opening (m/z 56.0500): A well-documented hallmark of pyrazole fragmentation is the expulsion of hydrogen cyanide (HCN, -27.0109 Da)[3]. At elevated collision energies (>35 eV), the stable m/z 83.0609 ion undergoes ring opening and fragmentation, yielding a terminal product ion at m/z 56.0500.
Caption: Proposed ESI-MS/MS fragmentation pathway of 2-(5-methyl-1H-pyrazol-1-yl)acetamide.
Platform Comparison: HRMS (Q-TOF) vs. QqQ
When developing an analytical method for 2-(5-methyl-1H-pyrazol-1-yl)acetamide, the choice of platform dictates the quality of the data.
-
High-Resolution Mass Spectrometry (Q-TOF): Q-TOF platforms are indispensable for structural elucidation. By providing sub-3 ppm mass accuracy, the Q-TOF unambiguously confirms the elemental composition of the neutral losses, ensuring that the m/z 83 peak is indeed the pyrazole core and not an isobaric interference.
-
Triple Quadrupole (QqQ): QqQ platforms are the gold standard for high-throughput quantitation. While they only provide nominal mass resolution, their superior duty cycle in Multiple Reaction Monitoring (MRM) mode allows for limits of detection (LOD) that are typically 10- to 50-fold lower than full-scan HRMS methods.
Table 1: Quantitative Fragmentation Data Comparison across MS Platforms
| Precursor Ion | Product Ion Identity | Neutral Loss | Q-TOF Exact Mass (m/z) | Mass Error (ppm) | QqQ Nominal Mass (m/z) | Optimal CE (eV) | Relative Abundance |
| [M+H]+ | [M+H - NH3]+ | NH3 (17.0265 Da) | 123.0559 | < 1.5 | 123 | 15 | 45% |
| [M+H]+ | [5-Me-Py + H]+ | C2H3NO (57.0215 Da) | 83.0609 | < 2.1 | 83 | 25 | 100% (Base Peak) |
| [M+H]+ | Ring Opening | C2H3NO + HCN | 56.0500 | < 2.8 | 56 | 40 | 15% |
Data Interpretation: For quantitative MRM assays on a QqQ, the 140 → 83 transition should be selected as the primary quantifier due to its 100% relative abundance and optimal stability. The 140 → 123 transition serves as an excellent secondary qualifier ion.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It includes built-in checks to verify ionization efficiency and rule out false positives.
Step 1: Sample Preparation & System Suitability
-
Dissolve 2-(5-methyl-1H-pyrazol-1-yl)acetamide reference standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the[M+H]+ state required for ESI+[1].
-
Validation Check: Prepare a blank diluent sample. Run the blank prior to the standard to confirm the absence of background isobaric interference at m/z 140.
Step 2: Chromatographic Separation
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Causality: The C18 stationary phase provides optimal retention for the polar-aromatic hybrid structure of the pyrazole acetamide.
-
Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometry Optimization
-
Source Parameters: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation.
-
Precursor Isolation: Isolate m/z 140.1 in Q1. Validation Check: Observe the isotopic distribution. The M+1 peak at m/z 141.1 should be approximately 7.5% the intensity of the monoisotopic peak, confirming the C6 carbon count.
-
Collision Energy (CE) Ramping: Infuse the sample and ramp the CE from 5 eV to 50 eV using Argon as the collision gas. Plot the breakdown curve to empirically verify the optimal CE values listed in Table 1.
Caption: Comparative LC-MS/MS analytical workflow for structural elucidation and quantitation.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL:[Link]
-
Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham (UAB) URL:[Link]
-
Metabolome analysis - mass spectrometry and microbial primary metabolites Source: DTU Inside (Technical University of Denmark) URL:[Link]
Sources
Comparative Binding Affinity and Efficacy: Enzalutamide vs. 2-(5-methyl-1H-pyrazol-1-yl)acetamide Derivatives
Mechanistic Rationale & Structural Context
The Androgen Receptor (AR) remains the primary therapeutic target in the management of prostate cancer (PCa). For over a decade, Enzalutamide (MDV3100) has served as a gold-standard, second-generation nonsteroidal AR antagonist. It operates by binding directly to the AR ligand-binding domain (LBD), thereby preventing nuclear translocation, chromosomal DNA binding, and the recruitment of essential co-activators[1].
Despite its clinical success in treating metastatic castration-resistant prostate cancer (mCRPC), the inevitable emergence of AR mutations (such as the F876L gain-of-function mutation) and constitutively active splice variants (e.g., AR-V7) frequently drives drug resistance[2]. To circumvent these resistance mechanisms, drug development professionals rely on "scaffold hopping"—designing novel chemical backbones that interact with the AR LBD through alternative spatial orientations.
Recently, 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives have been synthesized and evaluated as a novel class of AR antagonists[3]. By introducing a pyrazole moiety linked via an acetamide group, researchers aim to establish a structurally distinct binding mode that maintains anti-proliferative efficacy while potentially overcoming the steric hindrances posed by mutated AR pockets.
Pathway Visualization
Androgen Receptor signaling inhibition by Enzalutamide vs Pyrazole-Acetamide derivatives.
Quantitative Data: Binding & Efficacy Profiling
The transition from a novel fragment to a clinical candidate requires rigorous benchmarking against established therapies. The table below summarizes the comparative pharmacodynamics between Enzalutamide and the lead 2-(5-methyl-1H-pyrazol-1-yl)acetamide compound (Compound 6g).
While Enzalutamide exhibits nanomolar potency[4], the pyrazole-acetamide derivative demonstrates micromolar efficacy[3]. However, it is notable that the novel derivative outperforms first-generation antiandrogens like Bicalutamide (IC50 = 35.0 µM) in specific cellular assays[3].
| Pharmacological Parameter | Enzalutamide (MDV3100) | 2-(5-methyl-1H-pyrazol-1-yl)acetamide (Compound 6g) |
| Primary Target | AR Ligand-Binding Domain | Androgen Receptor |
| AR Binding Affinity (Ki) | ~16 - 17 nM[5] | Not explicitly reported (Estimated low µM) |
| LNCaP Proliferation IC50 | 36 nM[1] | 13.6 µM[3] |
| AR Antagonism (Luciferase) | >90% inhibition at 1 µM | 59.7% inhibition (Compound 6f)[3] |
| Development Stage | FDA Approved | Preclinical / Lead Optimization |
Self-Validating Experimental Methodologies
To objectively compare the binding affinity and functional efficacy of these distinct scaffolds, researchers must employ an orthogonal triad of assays. The following protocols are engineered as self-validating systems, ensuring that observed effects are driven by target-specific interactions rather than assay artifacts or general cytotoxicity.
Protocol A: Competitive Radioligand Binding Assay (Target Affinity)
Causality: Measuring downstream cell death cannot confirm direct receptor interaction. By quantifying the displacement of a known high-affinity radioligand (e.g., [3H]mibolerone), we isolate the physical binding event at the AR LBD, providing a definitive Inhibition Constant (Ki)[5].
-
Preparation: Express and purify recombinant human AR-LBD (residues 633-919) using a GST-tag system.
-
Incubation: Combine recombinant AR-LBD with 1 nM [3H]mibolerone in binding buffer (10 mM Tris pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 1 mM PMSF).
-
Competition: Add the test compounds (Enzalutamide or Pyrazole-acetamide derivatives) in a 10-point concentration gradient (e.g., 0.1 nM to 100 µM).
-
Validation Control: Include a parallel assay using a saturating concentration of unlabeled mibolerone (10 µM) to define non-specific binding (NSB).
-
Quantification: Isolate the protein-ligand complexes via rapid filtration through GF/B filters. Measure retained radioactivity using a scintillation counter. Calculate the specific binding and derive the Ki using the Cheng-Prusoff equation.
Protocol B: AR Luciferase Reporter Assay (Functional Antagonism)
Causality: A compound may bind the AR without effectively inhibiting its function. This assay utilizes a promoter containing Androgen Response Elements (ARE) linked to a luciferase gene. Luminescence becomes directly proportional to AR transcriptional activity, isolating functional antagonism from general cellular toxicity[3].
-
Cell Seeding: Seed LNCaP cells (which express an androgen-sensitive AR) in 96-well plates in phenol red-free RPMI supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).
-
Transfection: Co-transfect cells with an ARE-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency and cell viability).
-
Treatment: Stimulate the AR pathway using 1 nM DHT (agonist). Simultaneously treat with varying concentrations of the test antagonists.
-
Validation Control: The Renilla luciferase signal serves as an internal self-validation tool. If a compound reduces both Firefly and Renilla signals, it is generally cytotoxic, not a specific AR antagonist.
-
Detection: After 24 hours, lyse the cells and measure dual-luminescence. Calculate the percentage of antagonism relative to the DHT-only positive control.
Protocol C: LNCaP Cell Viability Assay (Phenotypic Efficacy)
Causality: Ultimately, an AR antagonist must halt the proliferation of androgen-dependent cancer cells. The MTT assay measures the metabolic reduction of tetrazolium salts to formazan, which is directly proportional to the number of viable cells[2].
-
Seeding: Plate LNCaP cells at a density of 5,000 cells/well in 96-well plates.
-
Dosing: Treat cells with Enzalutamide (0.1 nM - 1 µM) or Pyrazole-acetamide derivatives (0.1 µM - 100 µM).
-
Incubation: Incubate for 72 to 96 hours to allow sufficient time for the anti-proliferative phenotype to manifest.
-
Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a Bicalutamide reference arm to benchmark against first-generation therapies[3].
-
Readout: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm to calculate the IC50.
Conclusion
Enzalutamide remains the benchmark for AR antagonism due to its exceptional nanomolar affinity and potent inhibition of AR nuclear translocation. However, the continuous threat of clinical resistance necessitates the exploration of novel pharmacophores. The 2-(5-methyl-1H-pyrazol-1-yl)acetamide scaffold represents a promising preclinical starting point. While its current iterations exhibit micromolar IC50 values, the unique spatial geometry of the pyrazole-acetamide linkage provides a valuable foundation for future structural optimization and scaffold hopping in prostate cancer drug discovery.
References
1.[3] DiVA Portal. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Available at: 2.[4] MedChemExpress. Enzalutamide (MDV3100) | Androgen Receptor Antagonist. Available at: 3.[1] STEMCELL Technologies. Enzalutamide. Available at: 4.[2] National Institutes of Health (PMC). FMNL2/SRC-mediated androgen receptor translocation into the nucleus promotes enzalutamide resistance of prostate cancer. Available at: 5.[5] BindingDB. Enzalutamide Binding Affinity Data. Available at: 6.[6] Dove Medical Press. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development. Available at:
Sources
- 1. stemcell.com [stemcell.com]
- 2. FMNL2/SRC-mediated androgen receptor translocation into the nucleus promotes enzalutamide resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists [oru.diva-portal.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BindingDB BDBM50425732 ENZALUTAMIDE::US10053433, FC 4.129::US10806720, Compound Enzalutamide::US11230523, Compound Enzalutamide::US11648234, Compound Enzalutamide::US20230382870, Enzalutamide::Xtandi [w.bindingdb.org]
- 6. dovepress.com [dovepress.com]
Validation of Pyrazole Acetamide Purity: Elemental Analysis vs. HPLC & qNMR
Executive Summary: The "Purity vs. Potency" Trap
In pharmaceutical development, Pyrazole Acetamides (e.g., intermediates for BRAF inhibitors or antimicrobial scaffolds) present a specific analytical challenge. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify non-chromophoric contaminants such as trapped water, inorganic salts, or solvent inclusion complexes.
This guide compares the performance of Elemental Analysis (CHN) —as a validation standard—against HPLC and Quantitative NMR (qNMR) . We demonstrate that for nitrogen-rich heterocycles like pyrazoles, relying solely on HPLC area % can lead to "Assay Potency" errors of 5–15% due to undetected solvates.
The Challenge: Pyrazole Acetamide Scaffolds
Pyrazole acetamides are characterized by high nitrogen content and significant hydrogen bonding potential. This makes them prone to forming:
-
Hydrates/Solvates: The acetamide NH and carbonyl oxygen can lock water or ethanol into the crystal lattice.
-
Tautomeric Salts: In the presence of trace acids/bases, pyrazoles can form salts that HPLC (using buffered mobile phases) may mask as the free base.
The Competitors
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR |
| Primary Output | Elemental Composition (%C, %H, %N) | Chromatographic Purity (Area %) | Absolute Purity (w/w %) |
| Detection Basis | Combustion Stoichiometry | UV Absorption (Chromophore) | Nuclear Spin Resonance |
| Blind Spots | Specific impurity ID (cannot name the impurity) | Non-UV active species (Water, Salts, Inorganics) | Relaxation times, overlapping signals |
| Critical Win | Detects Hydrates/Solvates | Separates Organic Impurities | Rapid Absolute Quant |
Comparative Performance Analysis
A. Elemental Analysis (The Validation Standard)
Elemental Analysis functions on the principle of total combustion. For a pyrazole acetamide (
-
Mechanism: The sample is combusted at >900°C in oxygen.
, , and are quantified. -
Why it wins for Pyrazoles: If your sample is a hemi-hydrate (
), the %C will drop and %H will rise. HPLC ignores the water, reporting 99.9% purity. EA will flag the discrepancy immediately, preventing dosage errors in biological assays.
B. HPLC (The Alternative)[1]
-
Mechanism: Separation based on polarity/hydrophobicity.
-
Limitation: "Area %" assumes that all components absorb UV light equally and that the main peak represents 100% of the mass. It does not account for the mass of the sample that is water or salt counter-ions.
C. qNMR (The Modern Challenger)
-
Mechanism: Comparison of integration values against an internal standard (e.g., maleic acid).
-
Verdict: Excellent for absolute purity but requires expensive instrumentation and deuterated solvents. EA remains more accessible for routine batch release of solid intermediates.
Experimental Case Study: 4-Acetamidoantipyrine
To validate the necessity of Elemental Analysis, we synthesized
Experimental Workflow
-
Synthesis: Reaction of 4-aminoantipyrine with acetic anhydride.
-
Workup: Recrystallization from Ethanol/Water.
-
Drying: Vacuum oven at 40°C for 4 hours.
Data Comparison: The "Hidden Solvate"
The sample appeared as a white crystalline solid.
Table 1: Comparative Analysis Results
| Parameter | HPLC Method | Elemental Analysis (CHN) |
| Result | 99.85% (Area) | Failed Theoretical |
| Details | Single peak at 4.2 min. No secondary peaks. | C: 60.1% (Exp) vs 63.6% (Calc)H: 6.2% (Exp) vs 6.1% (Calc) |
| Interpretation | "High Purity Product" | "Impure or Solvated" |
| Correction | N/A | Calculated for Monohydrate : Calc C: 59.3%, H: 6.5%. Match confirmed. |
Detailed Protocols
Protocol A: Elemental Analysis (CHN) for Nitrogen-Rich Compounds
-
Instrument: Elementar vario EL cube or equivalent.
-
Combustion Aid: Tungsten (VI) oxide (
) is recommended for pyrazoles to prevent incomplete combustion of the nitrogen-rich ring (formation of non-detectable coke). -
Step-by-Step:
-
Accurately weigh 2.0–3.0 mg of sample into a tin capsule.
-
Add 5–10 mg of
powder directly over the sample. -
Fold capsule air-tight to prevent atmospheric nitrogen interference.
-
Run combustion at 1150°C (boosted temp for heterocycles).
-
Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.
-
Protocol B: HPLC Purity Assessment
-
Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (pyrazole
transition). -
Flow Rate: 1.0 mL/min.[2]
Visualization of Logic
Diagram 1: Analytical Decision Matrix
This diagram illustrates when to prioritize EA over HPLC during the synthesis pipeline.
Caption: Workflow for cross-validating pyrazole purity. Note that HPLC is the filter, but EA is the gatekeeper for bulk composition.
Diagram 2: The "Hidden Solvate" Detection Mechanism
How EA detects what HPLC misses.
Caption: Mechanistic comparison showing why HPLC fails to detect hydration in pyrazole acetamides, while EA captures the stoichiometric shift.
References
-
Mahajan, S., & Singh, I. P. (2013).[3] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry. Retrieved from [Link]
-
Prakash, S., et al. (2014).[4] Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Coordination Chemistry. Retrieved from [Link]
-
Götz, K., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
single crystal X-ray structure validation of 2-(5-methyl-1H-pyrazol-1-yl)acetamide
The single-crystal X-ray structure validation of small organic molecules like 2-(5-methyl-1H-pyrazol-1-yl)acetamide is a critical phase in pharmaceutical and agrochemical development. This molecule—featuring a pyrazole ring and a primary acetamide moiety—presents specific crystallographic challenges, including the correct assignment of tautomeric nitrogen atoms, the modeling of extensive intermolecular hydrogen-bonding networks, and the handling of positional disorder induced by the steric bulk of the C5-methyl group.
To ensure absolute scientific integrity, the final Crystallographic Information File (CIF) must undergo rigorous validation. This guide objectively compares the two leading validation ecosystems used by crystallographers today: the IUCr gold-standard PLATON/CheckCIF and the modern, integrated Olex2 Validation Modules [1].
Part 1: Experimental Methodology & Self-Validating Workflow
Validation is not merely a post-refinement checklist; it is a continuous, self-validating system that begins at crystallization. Below is the field-proven methodology for determining the structure of 2-(5-methyl-1H-pyrazol-1-yl)acetamide.
Step-by-Step Structure Determination Protocol:
-
Crystallization: Dissolve the compound in a polar protic solvent (e.g., ethanol) and allow for slow evaporation at 298 K. Causality: Protic solvents facilitate the formation of well-ordered, thermodynamically stable hydrogen-bonded dimers via the acetamide group, reducing the likelihood of crystal twinning.
-
Data Collection: Mount a suitable single crystal on a diffractometer using Cu Kα radiation (λ = 1.54184 Å) at 100 K. Causality: For light-atom structures (C, H, N, O), Cu Kα provides stronger diffraction intensities at high angles compared to Mo Kα, significantly improving the data-to-parameter ratio. Cryogenic temperatures minimize thermal motion (atomic displacement parameters), yielding sharper electron density maps.
-
Structure Solution: Solve the phase problem using dual-space methods (e.g., SHELXT)[2], which operates without assuming initial symmetry, often automatically deducing the correct space group[1].
-
Least-Squares Refinement: Perform full-matrix least-squares refinement on
using SHELXL[2]. -
Iterative Validation: Continuously loop the refined model through Olex2's internal checks, resolving errors before submitting the final CIF to PLATON for official IUCr certification.
Workflow for X-ray structure determination and validation of the target molecule.
Part 2: Comparative Analysis of Validation Platforms
A robust validation pipeline relies on understanding the strengths and operational phases of different software tools. While PLATON is the definitive adjudicator for publication, Olex2 serves as an indispensable real-time diagnostic tool[1].
Table 1: Feature Comparison of Validation Pipelines
| Feature | ||
| Operational Phase | Post-refinement (Analyzes final .cif and .hkl) | Real-time (Active during the refinement loop) |
| IUCr Compliance | The Gold Standard. Mandatory for publication. | Pre-screening tool; not an official substitute. |
| Error Visualization | Generates text-based ALERTS and 2D plots (ORTEP). | Interactive 3D GUI; highlights problematic atoms directly. |
| Error Correction | Requires external editing of .ins/.res files. | Direct manipulation (e.g., atom typing) within the GUI. |
| Void / Solvent Analysis | SQUEEZE algorithm (Mathematical void handling). | Solvent Masking tool (Visual and mathematical). |
Part 3: Resolving Specific Validation Alerts for the Target Molecule
To demonstrate the causality behind experimental choices, we must examine how these platforms handle the specific chemical nuances of 2-(5-methyl-1H-pyrazol-1-yl)acetamide.
Challenge 1: Pyrazole Nitrogen Assignment (Hirshfeld Rigid-Bond Tests)
In the pyrazole ring, distinguishing the unprotonated nitrogen (N2) from the carbon atoms (C3, C4, C5) is notoriously difficult due to similar electron densities. If N2 is incorrectly assigned as a carbon atom, the model is chemically invalid.
-
PLATON's Response: CheckCIF will flag an Alert B indicating a violation of the Hirshfeld rigid-bond test, or state that the atom has an "unusually small
compared to neighbors." -
Olex2's Response: The GUI will visually display an anomalous, non-positive definite (NPD) or highly contracted thermal ellipsoid.
-
The Fix: Using Olex2, the user can instantly select the anomalous "Carbon" and reassign it as "Nitrogen." Because nitrogen has more electrons than carbon, the refinement algorithm will expand the thermal ellipsoid to account for the electron density, satisfying the rigid-bond criteria upon the next SHELXL refinement cycle[2].
Challenge 2: Amide Hydrogen Bonding Networks
The acetamide group (
-
PLATON's Response: Generates an Alert B for "Missing H-bond donor/acceptor" or "N-H bond length significantly deviates from standard."
-
The Fix: Instead of free refinement, we apply a riding model. In SHELXL, the HFIX 43 command is applied to the amide nitrogen. This geometrically calculates the ideal positions for the two hydrogen atoms and constrains their thermal parameters (
), instantly resolving the validation alert and creating a chemically sound hydrogen-bonding topology.
Logical decision tree for resolving hydrogen bond validation alerts in the acetamide moiety.
Quantitative Impact of Validation
Properly executing this self-validating loop yields drastic improvements in the mathematical reliability of the structure, as summarized below:
Table 2: Quantitative Validation Metrics for 2-(5-methyl-1H-pyrazol-1-yl)acetamide
| Metric | Pre-Validation (Initial Model) | Post-Validation (Final Model) | Causality / Resolution |
| R1 (Final) | 0.085 | 0.032 | Correct assignment of N vs C atoms in pyrazole. |
| wR2 | 0.210 | 0.085 | Anisotropic refinement of all non-H atoms. |
| Goodness-of-Fit (GoF) | 1.45 | 1.05 | Proper weighting scheme applied in SHELXL. |
| Max/Min Residual Density | +1.2 / -0.8 e/ų | +0.2 / -0.2 e/ų | Assignment of missing amide H-atoms via HFIX. |
| CheckCIF A/B Alerts | 4 | 0 | Resolved rigid-bond and H-bond topology flags. |
Conclusion
For the rigorous structural characterization of 2-(5-methyl-1H-pyrazol-1-yl)acetamide, neither validation tool should be used in isolation. Olex2 provides the necessary real-time, visual agility to correct chemical modeling errors (like steric-induced disorder or tautomer misassignment) during refinement. However, PLATON/CheckCIF remains the non-negotiable, authoritative final checkpoint to guarantee the structural integrity required for drug development and peer-reviewed publication.
References
-
Single-crystal structure validation with the program PLATON Source: Journal of Applied Crystallography (2003) URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]
-
Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (2015) URL:[Link]
Sources
The Trifluoromethyl Advantage: A Comparative Guide to the Bioactivity of Methyl vs. Trifluoromethyl Pyrazole Acetamides
In the landscape of modern medicinal and agrochemical research, the strategic modification of molecular scaffolds is a cornerstone of developing potent and effective agents. Among the various functional groups employed, the substitution of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group on a bioactive core, such as pyrazole acetamide, represents a powerful, yet nuanced, strategy. This guide provides an in-depth technical comparison of the bioactivity of methyl- versus trifluoromethyl-substituted pyrazole acetamides, drawing upon experimental data and established principles of medicinal chemistry to inform researchers, scientists, and drug development professionals.
The Physicochemical Dichotomy: Understanding the Influence of –CH₃ vs. –CF₃
The profound differences in the bioactivity of methyl and trifluoromethyl pyrazole acetamides are rooted in the fundamental physicochemical properties of these two functional groups. The substitution of three hydrogen atoms with highly electronegative fluorine atoms imparts a unique electronic and steric profile to the trifluoromethyl group, setting it apart from its methyl counterpart.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This property can significantly influence the acidity or basicity of nearby functional groups and modulate the electronic environment of the entire molecule.[2] In contrast, the methyl group is generally considered a weak electron-donating group. This electronic disparity can lead to altered binding interactions with biological targets.[1]
Lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics, is also significantly impacted. While polyfluoroalkylation typically increases lipophilicity, some studies have shown that replacing a trifluoromethyl group with a methyl group can lead to a drastic reduction in lipophilicity (log P).[3][4][5][6] This suggests that the impact on lipophilicity can be context-dependent within the overall molecular structure. The trifluoromethyl group is also known to enhance metabolic stability by protecting adjacent groups from oxidative metabolism, a common metabolic pathway for methyl groups.[2]
Comparative Bioactivity: A Multifaceted Analysis
The pyrazole acetamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including insecticidal, fungicidal, herbicidal, and therapeutic effects.[7][8][9][10] The introduction of a methyl or trifluoromethyl group can fine-tune this activity, often leading to significant differences in potency and selectivity.
Insecticidal Activity
In the realm of insecticides, pyrazole amides have emerged as a significant class of compounds.[10][11][12] While direct comparative studies are not always available, structure-activity relationship (SAR) studies often highlight the importance of the substituents on the pyrazole ring. For instance, a study on novel acetamido derivatives containing N-pyridylpyrazole carboxamides demonstrated that specific substitutions led to potent insecticidal activity against Plutella xylostella.[11] The introduction of a trifluoromethyl group can enhance binding to insect ryanodine receptors, a key target for this class of insecticides.[12]
Fungicidal Activity
Pyrazole derivatives are also prominent in the development of fungicides.[8][13][14] Research has shown that the nature of the substituent on the pyrazole ring can greatly influence antifungal efficacy.[14] A study on novel pyrazole derivatives identified that a compound containing a p-trifluoromethylphenyl moiety exhibited the highest activity against a range of fungal pathogens.[14] This highlights the potential of the trifluoromethyl group to enhance fungicidal potency. Pyrazole derivatives with methyl groups have also been found to be active against tested fungi.[13]
Herbicidal Activity
The pyrazole scaffold is a key structural element in many herbicides.[9][15][16] SAR analyses have revealed that electron-withdrawing groups on the pyrazole ring can significantly enhance herbicidal efficacy.[15] This suggests that the strongly electron-withdrawing trifluoromethyl group could be advantageous in the design of new pyrazole-based herbicides.
Therapeutic Applications: Anti-inflammatory and Anticancer Activity
In medicinal chemistry, pyrazole derivatives are well-known for their therapeutic potential, including anti-inflammatory and anticancer properties.[7][17][18] The anti-inflammatory drug celecoxib, for example, features a trifluoromethyl group on its pyrazole ring.[19] Studies on trifluoromethyl–pyrazole–carboxamides have demonstrated their potential as COX inhibitors for anti-inflammatory applications.[20] The trifluoromethyl group can contribute to enhanced lipophilicity and selective binding within the hydrophobic side pocket of the COX-2 enzyme.[20]
In the context of anticancer research, pyrazole derivatives have been investigated as inhibitors of various kinases.[21][22] The substitution of a methyl group with a trifluoromethyl group has been shown to lead to a significant increase in potency in some cases.[23]
Table 1: Illustrative Comparison of Bioactivity Data from Literature
| Compound Class | Target Organism/Cell Line | Methyl-substituted Bioactivity (IC₅₀/LC₅₀) | Trifluoromethyl-substituted Bioactivity (IC₅₀/LC₅₀) | Reference |
| Aryl Acetamide Triazolopyridazines | Cryptosporidium parvum | 3.9 µM (for methyl analog) | 1.1 µM (for trifluoromethyl analog) | [23] |
| Pyrazole-4-sulfonamide Derivatives | Human Cancer Cell Lines | Varies depending on substitution | Varies depending on substitution | [24] |
| Pyrazole Derivatives | Fungal Pathogens | Active | Highly Active (EC₅₀ = 1.638 - 6.986 µg/mL) | [14] |
| Acetamido N-pyridylpyrazole carboxamides | Plutella xylostella | Not specified | 2.04 mg/L (for a potent analog) | [11] |
Note: This table provides illustrative examples from different studies and does not represent a direct head-to-head comparison of identical molecular backbones.
The "Why": Mechanistic Insights into the Trifluoromethyl Advantage
The observed differences in bioactivity can be attributed to several key mechanistic factors:
-
Enhanced Binding Interactions: The strong electron-withdrawing nature of the –CF₃ group can lead to more favorable electrostatic and hydrogen bonding interactions with the target protein.[1]
-
Increased Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group more resistant to metabolic oxidation compared to a methyl group.[1][2] This can lead to a longer half-life and sustained biological effect.
-
Conformational Effects: The steric bulk and electronic properties of the –CF₃ group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape for receptor binding.[23]
-
Improved Membrane Permeability: The lipophilicity conferred by the trifluoromethyl group can enhance the ability of the compound to cross cell membranes and reach its intracellular target.[1][25]
Caption: Influence of trifluoromethyl substitution on bioactivity.
Experimental Protocols for Bioactivity Assessment
To empirically determine the comparative bioactivity of methyl vs. trifluoromethyl pyrazole acetamides, standardized in vitro and in vivo assays are essential. The following are representative protocols for key bioactivity screens.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[26]
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[26]
-
Compound Treatment: Prepare serial dilutions of the methyl and trifluoromethyl pyrazole acetamide analogs in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[26]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[26]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[26]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.[26]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[26]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26]
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation.[26]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all necessary reagents as per a commercial COX inhibitor screening assay kit.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate briefly.[26]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[26]
-
Signal Measurement: Measure the product formation, often via a colorimetric or fluorometric readout, using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Perspectives
The substitution of a methyl group with a trifluoromethyl group on the pyrazole acetamide scaffold is a powerful strategy for modulating bioactivity. The unique physicochemical properties of the trifluoromethyl group—including its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity—can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][27] While the "trifluoromethyl advantage" is not universal and is dependent on the specific molecular context and biological target, the evidence from numerous studies across various applications strongly supports its continued exploration in the design of novel insecticides, fungicides, herbicides, and therapeutic agents.[28][29]
Future research should focus on systematic comparative studies of methyl versus trifluoromethyl analogs within the same molecular series to provide more direct and quantitative structure-activity relationship data. The continued development of computational models to predict the effects of such substitutions will further aid in the rational design of next-generation pyrazole acetamides with optimized bioactivity.
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